2-(4-Chlorophenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677618 | |
| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-40-2 | |
| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)pyrrolidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(4-Chlorophenyl)pyrrolidine hydrochloride. The information is curated to support research and development activities, with a focus on structured data, conceptual experimental workflows, and potential biological relevance.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for experimental design, formulation, and computational modeling.
| Property | Data | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 119431-36-8 (for the hydrochloride salt) | |
| Molecular Formula | C₁₀H₁₃Cl₂N | [2][3][4][5] |
| Molecular Weight | 218.12 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 183-187 °C | |
| Solubility | Soluble in water and methanol. |
Note: Physical properties such as melting point and appearance are often provided by commercial suppliers and can vary based on the purity and isomeric composition of the sample.
Spectroscopic and Analytical Data
Structural confirmation and purity assessment are essential for any chemical entity in a research pipeline. While specific spectra for this compound are not publicly available, the expected analytical data would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring, as well as distinct signals for the diastereotopic protons of the pyrrolidine ring.
-
¹³C-NMR would display peaks corresponding to the carbon atoms of both the aromatic and pyrrolidine moieties. The typical chemical shifts for a pyrrolidine ring are around 25-30 ppm and 45-55 ppm[6][7].
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₂ClN) at m/z ≈ 181.07, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine (as the hydrochloride salt), C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Cl stretching band.
Experimental Protocols and Workflows
Detailed, peer-reviewed synthetic protocols for this compound are not readily found in public literature. However, a logical synthetic approach can be conceptualized based on established organic chemistry principles.
A common strategy for the synthesis of 2-arylpyrrolidines involves the cyclization of a suitable precursor followed by reduction. The final step is the formation of the hydrochloride salt.
Caption: A conceptual workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds, including alkaloids and synthetic drugs[8]. The presence of the 4-chlorophenyl group is also common in compounds targeting the central nervous system.
While the specific biological targets of this compound are not extensively documented, its structural motifs suggest potential interactions with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs. This compound may also find applications in the development of agents for neurological disorders[9]. The 4-chlorophenyl group, in particular, has been noted in pyrrolidine derivatives with antibacterial activity[10].
The diagram below illustrates the hypothetical role of 2-(4-Chlorophenyl)pyrrolidine as an inhibitor of neurotransmitter reuptake at a synapse.
Caption: Hypothetical inhibition of monoamine transporters by 2-(4-Chlorophenyl)pyrrolidine.
References
- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-(4-CHLOROPHENYL)PYRROLIDINE HCL | 1228560-89-1 [chemicalbook.com]
- 3. This compound [m.chemicalbook.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. (S)-2-(4-CHLOROPHENYL)PYRROLIDINE HYDROCHLORIDE CAS#: [chemicalbook.com]
- 6. Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. This compound [myskinrecipes.com]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride
CAS Number: 1228560-90-4
This technical guide provides a comprehensive overview of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, a chiral pyrrolidine derivative of interest to researchers and professionals in drug discovery and development. This document details its physicochemical properties, provides an experimental protocol for its enantioselective synthesis, and discusses the broader biological significance of the 2-arylpyrrolidine scaffold.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine and its Hydrochloride Salt
| Property | Value | Source |
| CAS Number | 1228560-90-4 | (R)-enantiomer hydrochloride |
| Molecular Formula | C₁₀H₁₃Cl₂N | Hydrochloride Salt |
| Molecular Weight | 218.12 g/mol | Hydrochloride Salt[1][2] |
| Molecular Formula (Free Base) | C₁₀H₁₂ClN | (R)-enantiomer free base |
| Molecular Weight (Free Base) | 181.66 g/mol | (R)-enantiomer free base[3] |
| Appearance | Not Specified | |
| Solubility | Not Specified | |
| Melting Point | Not Specified | |
| Boiling Point | Not Specified | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Table 2: Computed Properties for 2-(4-Chlorophenyl)pyrrolidine (Racemic Free Base)
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 181.0658271 Da | PubChem[4] |
| Monoisotopic Mass | 181.0658271 Da | PubChem[4] |
| Topological Polar Surface Area | 12 Ų | PubChem[4] |
| Heavy Atom Count | 12 | PubChem |
Experimental Protocols
The enantioselective synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine has been achieved with high yield and enantiomeric excess using a biocatalytic approach. The following protocol is adapted from the literature and describes the synthesis of the free base, which can then be converted to the hydrochloride salt.
Biocatalytic Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine
This method utilizes a transaminase (TA) enzyme to catalyze the asymmetric amination of a ketone precursor.
Materials:
-
4-chloro-4'-phenylacetophenone (ketone precursor)
-
Transaminase (TA) enzyme (e.g., ATA-117-Rd11)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (KPi buffer)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the 4-chloro-4'-phenylacetophenone substrate (50 mM), the selected transaminase (10 mg/mL), PLP (1 mM), and IPA (1 M) in a mixture of KPi buffer (100 mM, pH 8) and DMSO (20% v/v).
-
Incubation: The reaction mixture is incubated at 37°C with agitation (e.g., 700 rpm) for 48 hours.
-
Work-up and Extraction: After the reaction is complete, the mixture is basified with NaOH. The product, (R)-2-(4-Chlorophenyl)pyrrolidine, is then extracted with MTBE.
-
Purification: The combined organic layers are dried and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography.
-
Formation of Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate, (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, is collected by filtration and dried.
This biocatalytic method has been reported to produce (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale with an 84% isolated yield and an enantiomeric excess of >99.5%.
Biological and Pharmacological Context
While specific biological activities for (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride have not been extensively reported in the public domain, the 2-arylpyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrrolidine derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.
The pyrrolidine ring's prevalence in drug design can be attributed to several factors:
-
Structural Mimicry: As a core component of the amino acid proline, it can be incorporated into peptidomimetics to interact with biological targets.
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, and the scaffold can enhance the aqueous solubility of a molecule.
-
Stereochemistry: The chiral centers on the pyrrolidine ring allow for precise three-dimensional arrangements of substituents, which is crucial for selective interactions with biological macromolecules.
Derivatives of 2-arylpyrrolidine have been investigated for their potential in treating a variety of conditions, including neurological disorders such as depression and anxiety. The 4-chlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds and is known to influence properties such as metabolic stability and target binding affinity. For instance, compounds containing a 4-chlorophenyl group have shown activity as antibacterial agents by inhibiting DNA gyrase and topoisomerase IV.
The development of enantioselective synthetic methods for compounds like (R)-2-(4-Chlorophenyl)pyrrolidine is of high importance, as different enantiomers of a chiral drug can have significantly different pharmacological activities and safety profiles.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the enantioselective synthesis and subsequent salt formation of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride.
Caption: General workflow for the synthesis of (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride.
Logical Relationship of Pyrrolidine Scaffolds in Drug Discovery
This diagram illustrates the central role of the pyrrolidine scaffold in the development of various therapeutic agents.
Caption: The role of the pyrrolidine scaffold in drug discovery.
Safety and Handling
Based on the GHS information for the racemic free base, 2-(4-Chlorophenyl)pyrrolidine, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound and its hydrochloride salt. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. (2S)-2-(4-CHLOROPHENYL)PYRROLIDINE HCL | 1228560-89-1 [chemicalbook.com]
- 2. 1228560-90-4|(R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-2-(4-CHLOROPHENYL)PYRROLIDINE | 1217831-54-3 [chemicalbook.com]
- 4. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of (S)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic precursors and methodologies for the stereoselective synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, a key chiral building block in medicinal chemistry. The document outlines two prominent and efficient synthetic strategies: a biocatalytic approach utilizing transaminases and a diastereoselective synthesis involving the reductive cyclization of a chiral sulfinylimine.
Introduction
(S)-2-(4-Chlorophenyl)pyrrolidine is a valuable chiral amine scaffold found in numerous pharmacologically active compounds. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide focuses on the precursors and detailed experimental pathways to access the desired (S)-enantiomer with high purity and yield.
Core Synthetic Pathways and Precursors
Two principal retrosynthetic pathways have been identified as highly effective for the synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine. These pathways start from distinct precursors, offering flexibility in starting material selection and synthetic strategy.
Pathway 1: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization
This modern and green chemistry approach utilizes a transaminase (TA) enzyme to asymmetrically synthesize the target pyrrolidine from a prochiral ω-chloroketone precursor. The choice of transaminase dictates the stereochemical outcome, allowing for the selective production of either the (R) or (S) enantiomer.[1][2][3][4]
Key Precursor: 4-Chloro-1-(4-chlorophenyl)butan-1-one
The primary precursor for this route is the commercially available 4-chloro-1-(4-chlorophenyl)butan-1-one.
Table 1: Physical and Chemical Properties of 4-Chloro-1-(4-chlorophenyl)butan-1-one
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| CAS Number | 350-99-2 |
Experimental Protocol: Asymmetric Amination and Cyclization
The following protocol is adapted from established procedures for the synthesis of 2-arylpyrrolidines using transaminases.[1][2][4]
1. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Add the (S)-selective transaminase enzyme (e.g., ATA-117 or a similar commercially available (S)-selective transaminase) to a final concentration of 10 mg/mL.
-
Add pyridoxal 5'-phosphate (PLP) as a cofactor to a final concentration of 1 mM.
-
Add an amine donor, such as isopropylamine (IPA), in large excess (e.g., 1 M).
-
Add dimethyl sulfoxide (DMSO) as a co-solvent (e.g., 20% v/v) to improve substrate solubility.
2. Substrate Addition and Reaction:
-
Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) with vigorous stirring (e.g., 700 rpm) for 48 hours.
3. In-situ Cyclization:
-
After the amination reaction is complete, induce cyclization by adding a strong base, such as a 10 M sodium hydroxide solution, and continue stirring for an additional 1-3 hours.
4. Work-up and Isolation:
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (S)-2-(4-Chlorophenyl)pyrrolidine can be further purified by chromatography.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble with dry HCl gas or add a solution of HCl in an organic solvent until precipitation is complete. Filter and dry the resulting solid.
Table 2: Quantitative Data for the Transaminase-Catalyzed Synthesis
| Parameter | Value | Reference |
| Substrate | 4-Chloro-1-(4-chlorophenyl)butan-1-one | [1][2] |
| Enzyme | (S)-selective Transaminase | [2] |
| Typical Yield | 10-90% (analytical) | [1] |
| Enantiomeric Excess (ee) | ≥95% | [1] |
| Reaction Time | 48 hours | [1] |
| Temperature | 37 °C | [1] |
digraph "transaminase_workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];sub [label="4-Chloro-1-(4-chlorophenyl)butan-1-one"]; reagents [label="S-Transaminase, PLP, IPA, Buffer, DMSO", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reaction [label="Asymmetric Amination\n(37°C, 48h)"]; intermediate [label="Intermediate Amine\n(not isolated)"]; cyclization [label="Base-mediated\nCyclization (NaOH)"]; product_base [label="(S)-2-(4-Chlorophenyl)pyrrolidine"]; hcl_salt [label="HCl Treatment"]; final_product [label="(S)-2-(4-Chlorophenyl)pyrrolidine\nHydrochloride", fillcolor="#FBBC05"];
sub -> reaction; reagents -> reaction; reaction -> intermediate; intermediate -> cyclization; cyclization -> product_base; product_base -> hcl_salt; hcl_salt -> final_product; }
Pathway 2: Asymmetric Synthesis via Reductive Cyclization of N-tert-Butanesulfinyl Imine
This diastereoselective approach relies on the use of a chiral auxiliary, (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a reduction and subsequent cyclization. This method provides high enantiomeric purity and is a well-established strategy for the synthesis of chiral amines.
Key Precursor: (S,E)-N-(4-chloro-1-(4-chlorophenyl)butylidene)-2-methylpropane-2-sulfinamide
This chiral N-sulfinylimine is prepared from the same ω-chloroketone used in the biocatalytic route.
Experimental Protocol
Step 1: Synthesis of the N-tert-Butanesulfinyl Imine [5][6][7]
-
To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.1 eq) in an anhydrous solvent such as THF, add a Lewis acid catalyst and dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and quench by adding it to a saturated aqueous solution of NaHCO₃ with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction and Cyclization
-
Dissolve the crude N-tert-butanesulfinyl imine in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of reducing agent can influence the diastereoselectivity.[8][9]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The reduction of the imine is followed by spontaneous or base-promoted intramolecular cyclization, displacing the chloride to form the N-sulfinyl protected pyrrolidine.
-
Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude protected pyrrolidine.
Step 3: Deprotection to (S)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride
-
Dissolve the crude N-sulfinyl pyrrolidine in a suitable solvent like methanol or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or ethereal HCl) and stir at room temperature for 1-2 hours.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Table 3: Quantitative Data for the N-tert-Butanesulfinyl Imine Route
| Step | Reagents | Typical Yield | Diastereomeric Ratio (dr) | Reference |
| Imine Formation | Ti(OEt)₄, THF, reflux | 77-91% | N/A | [7] |
| Reductive Cyclization | NaBH₄, THF, -78 °C to rt | High | >90:10 | [10] |
| Deprotection | HCl in dioxane or ether | Quantitative | N/A |
digraph "sulfinyl_imine_workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];ketone [label="4-Chloro-1-(4-chlorophenyl)butan-1-one"]; sulfinamide [label="(S)-tert-Butanesulfinamide"]; imine_formation [label="Imine Formation\n(Ti(OEt)4, Reflux)"]; sulfinyl_imine [label="(S,E)-N-(4-chloro-1-(4-chlorophenyl)butylidene)-2-methylpropane-2-sulfinamide"]; reduction [label="Diastereoselective Reduction\n& Cyclization (NaBH4, -78°C)"]; protected_pyrrolidine [label="N-Sulfinyl Protected Pyrrolidine"]; deprotection [label="Acidic Deprotection (HCl)"]; final_product [label="(S)-2-(4-Chlorophenyl)pyrrolidine\nHydrochloride", fillcolor="#FBBC05"];
ketone -> imine_formation; sulfinamide -> imine_formation; imine_formation -> sulfinyl_imine; sulfinyl_imine -> reduction; reduction -> protected_pyrrolidine; protected_pyrrolidine -> deprotection; deprotection -> final_product; }
Comparison of Synthetic Routes
| Feature | Biocatalytic Route | N-tert-Butanesulfinyl Imine Route |
| Stereocontrol | Enzyme selectivity | Chiral auxiliary |
| Reagents | Aqueous buffer, enzyme, simple amine donor | Anhydrous solvents, organometallic reagents |
| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Anhydrous, often cryogenic temperatures |
| Environmental Impact | Generally lower ("Green Chemistry") | Higher (solvent and reagent waste) |
| Scalability | Can be challenging due to enzyme cost/stability | Well-established for industrial scale-up |
| Key Precursor | 4-Chloro-1-(4-chlorophenyl)butan-1-one | 4-Chloro-1-(4-chlorophenyl)butan-1-one |
Conclusion
The synthesis of enantiomerically pure (S)-2-(4-Chlorophenyl)pyrrolidine hydrochloride can be effectively achieved through at least two robust synthetic pathways. The choice between the biocatalytic and the chiral auxiliary-based method will depend on factors such as the desired scale of production, cost considerations, available equipment, and environmental impact targets. Both routes start from the common precursor 4-chloro-1-(4-chlorophenyl)butan-1-one and offer excellent stereocontrol, providing access to this important chiral building block for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 8. Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines [organic-chemistry.org]
- 9. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 10. lib.ysu.am [lib.ysu.am]
An In-depth Technical Guide to 2-(4-Chlorophenyl)pyrrolidine: Free Base vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Chlorophenyl)pyrrolidine, comparing its free base form to its hydrochloride salt. The pyrrolidine scaffold is a crucial building block in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The choice between the free base and a salt form, such as the hydrochloride, is a critical decision in the drug development process, significantly impacting a compound's physicochemical properties, stability, and bioavailability. This document details the synthesis, analytical methodologies, and a comparative overview of the key characteristics of both forms to aid researchers in making informed decisions for their drug discovery and development endeavors.
Introduction
The 2-aryl-pyrrolidine motif is a privileged structure in modern drug discovery, present in numerous biologically active compounds. The substituent at the 2-position of the pyrrolidine ring plays a significant role in the molecule's interaction with biological targets. The 4-chlorophenyl substituent, in particular, is often utilized to enhance binding affinity and modulate pharmacokinetic properties.
The conversion of a free base, which is often lipophilic and may have limited aqueous solubility, into a salt is a common strategy to improve its pharmaceutical properties. The hydrochloride salt is one of the most frequently used salt forms in the pharmaceutical industry due to its ability to enhance aqueous solubility, dissolution rate, and stability. This guide will provide a detailed comparison of the free base and hydrochloride salt of 2-(4-Chlorophenyl)pyrrolidine.
Physicochemical Properties: A Comparative Analysis
The selection of a drug candidate's form is heavily influenced by its physicochemical properties. The hydrochloride salt of 2-(4-Chlorophenyl)pyrrolidine is generally expected to exhibit superior properties for pharmaceutical development compared to its free base.
Table 1: Comparative Physicochemical Properties of 2-(4-Chlorophenyl)pyrrolidine Free Base and Hydrochloride Salt
| Property | 2-(4-Chlorophenyl)pyrrolidine Free Base | 2-(4-Chlorophenyl)pyrrolidine Hydrochloride Salt | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N | Addition of one molecule of hydrogen chloride. |
| Molecular Weight | 181.66 g/mol [1] | 218.12 g/mol | Increased mass due to the addition of HCl. |
| Appearance | Likely an oil or low-melting solid | Crystalline solid | Salt formation typically leads to a more ordered crystalline structure. |
| Aqueous Solubility | Low | High | The ionic character of the hydrochloride salt enhances its interaction with polar water molecules, leading to increased solubility.[2] |
| Lipophilicity (LogP) | Higher | Lower | The increased polarity of the salt form reduces its partitioning into nonpolar solvents. |
| Melting Point | Lower | Higher | The ionic lattice of the salt requires more energy to break apart compared to the intermolecular forces of the free base. |
| Chemical Stability | More susceptible to degradation | Generally more stable | Protonation of the pyrrolidine nitrogen in the salt form reduces its nucleophilicity and susceptibility to oxidative and other degradation pathways. |
| Hygroscopicity | Lower | Potentially higher | Hydrochloride salts can be more hygroscopic, although this is compound-specific. |
Synthesis and Manufacturing
The synthesis of 2-(4-Chlorophenyl)pyrrolidine and its subsequent conversion to the hydrochloride salt are critical processes in its development.
Synthesis of 2-(4-Chlorophenyl)pyrrolidine (Free Base)
Several synthetic routes to 2-aryl-pyrrolidines have been reported in the literature. A common approach involves the cyclization of a suitable precursor. One potential synthetic pathway is outlined below.
Workflow for the Synthesis of 2-(4-Chlorophenyl)pyrrolidine:
Figure 1: A potential synthetic workflow for 2-(4-Chlorophenyl)pyrrolidine.
Experimental Protocol (General Procedure):
-
Imine Formation: 4-Chlorobenzaldehyde is reacted with 3-chloropropylamine in a suitable solvent, such as toluene or methanol, often with a dehydrating agent like magnesium sulfate or a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Cyclization: The resulting imine can undergo intramolecular cyclization to form the pyrrolidine ring. This step may be facilitated by a base to deprotonate the carbon alpha to the imine, followed by nucleophilic attack on the carbon bearing the chlorine atom.
-
Work-up and Purification: The reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield the 2-(4-Chlorophenyl)pyrrolidine free base.
Synthesis of this compound
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.
Workflow for the Synthesis of the Hydrochloride Salt:
Figure 2: Workflow for the conversion of the free base to the hydrochloride salt.
Experimental Protocol:
-
Dissolution: The purified 2-(4-Chlorophenyl)pyrrolidine free base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base.
-
Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of the cold solvent to remove any unreacted starting material and then dried under vacuum to yield the pure this compound.
Analytical Methodologies
Robust analytical methods are essential for the characterization and quality control of both the free base and the hydrochloride salt.
Table 2: Key Analytical Techniques and Their Applications
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and stability-indicating assays. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for method development.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of both the free base and the hydrochloride salt. ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. The hydrochloride salt will show a characteristic broad N-H stretch from the ammonium salt.[5] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of the molecular formula. |
| Elemental Analysis | Confirmation of the elemental composition of the synthesized compounds. |
| Powder X-Ray Diffraction (PXRD) | Characterization of the crystalline form of the hydrochloride salt. |
| Differential Scanning Calorimetry (DSC) | Determination of the melting point and assessment of thermal stability. |
Workflow for Analytical Characterization:
Figure 3: A typical workflow for the analytical characterization of the synthesized compounds.
Biological Activity and Potential Signaling Pathways
While specific data on the biological activity and signaling pathways of 2-(4-Chlorophenyl)pyrrolidine is not extensively available in the public domain, the 2-aryl-pyrrolidine scaffold is a well-established pharmacophore in a variety of CNS-active compounds. Derivatives of this class have shown affinity for a range of receptors and transporters.
Potential Biological Targets and Signaling Pathways:
Based on the broader class of 2-aryl-pyrrolidine and related compounds, potential biological targets could include:
-
Dopamine Transporter (DAT): Many 2-substituted pyrrolidine derivatives exhibit affinity for DAT, acting as reuptake inhibitors. This can lead to increased synaptic dopamine levels and potential stimulant or antidepressant effects.
-
Serotonin Transporter (SERT): Affinity for SERT is also common, leading to serotonin reuptake inhibition and potential antidepressant or anxiolytic effects.
-
Norepinephrine Transporter (NET): Inhibition of NET can also contribute to the overall pharmacological profile.
-
Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a variety of neurological functions, and some aryl-pyrrolidine derivatives have shown affinity for them.
-
NMDA Receptors: Some related compounds have been investigated as antagonists at the NMDA receptor, which could be relevant for neuroprotective or antidepressant activities.
Logical Relationship of Target Engagement to Potential Therapeutic Effect:
Figure 4: A hypothesized relationship between target engagement and potential therapeutic outcomes for 2-(4-Chlorophenyl)pyrrolidine.
Discussion and Conclusion
The choice between the free base and the hydrochloride salt of 2-(4-Chlorophenyl)pyrrolidine has significant implications for its development as a research tool or a potential therapeutic agent.
-
2-(4-Chlorophenyl)pyrrolidine Free Base: This form is essential as the synthetic precursor to the salt and may be preferred for certain in vitro assays where solubility in organic solvents is required. However, its likely lower aqueous solubility and potentially lower stability make it less ideal for in vivo studies and formulation development.
-
This compound: The hydrochloride salt is the preferred form for most pharmaceutical applications. Its enhanced aqueous solubility facilitates formulation in aqueous vehicles for in vivo administration and is expected to lead to improved oral bioavailability.[2] The increased stability of the salt form also contributes to a longer shelf-life and more reliable dosing.
References
- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aryl-Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-pyrrolidine scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and chiral catalysts.[1][2] Its unique three-dimensional structure, conferred by the non-planar, saturated pyrrolidine ring, allows for precise spatial orientation of the aryl substituent, making it a valuable component for designing molecules that interact with biological targets.[3] This guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-aryl-pyrrolidines, supported by experimental data and protocols.
Physical Properties
The physical properties of 2-aryl-pyrrolidines are highly dependent on the nature of the aryl group and other substituents on the pyrrolidine ring. Compared to the parent pyrrolidine, the introduction of an aryl group at the C2 position generally increases the molecular weight, melting point, and boiling point, while decreasing solubility in polar solvents like water.[4][5]
| Property | Pyrrolidine (Parent Compound) | General 2-Aryl-Pyrrolidine | Data Source(s) |
| Appearance | Clear, colorless liquid | Typically white to off-white solids or viscous oils | [4] |
| Melting Point | -63 °C | Highly variable, generally > 25 °C | [4] |
| Boiling Point | 87 °C | Significantly higher than pyrrolidine, often requires vacuum distillation | [4] |
| Density | 0.866 g/cm³ | Generally > 1.0 g/cm³ | [4] |
| pKa (of conjugate acid) | 11.27 | Influenced by aryl substituents; electron-withdrawing groups decrease basicity | [3][4] |
| Solubility in Water | Miscible | Low to insoluble, dependent on substituents | [4][5] |
Chemical Properties and Reactivity
The chemistry of 2-aryl-pyrrolidines is dominated by the secondary amine of the pyrrolidine ring, which imparts basic and nucleophilic character.[3] The aryl group's electronic properties can modulate the reactivity of the pyrrolidine ring. The scaffold is found in numerous bioactive compounds, including alkaloids and synthetic drugs.[2]
Key Reactive Sites:
-
Pyrrolidine Nitrogen: Acts as a base and a nucleophile, readily undergoing N-alkylation, N-acylation, and N-arylation reactions.
-
Aryl Ring: Can undergo electrophilic aromatic substitution, with the position of substitution directed by existing substituents.
-
Pyrrolidine Ring Carbons: Can be functionalized, though this often requires more complex synthetic strategies.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of 2-aryl-pyrrolidines. The following table summarizes the typical spectral characteristics.
| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm | Pattern depends on substitution. |
| C2-Proton (Ar-CH-N) | δ 4.0 - 5.0 ppm | Typically a multiplet, coupling with adjacent C3 protons. | |
| N-H Proton | δ 1.5 - 4.0 ppm (variable) | Often a broad singlet; can exchange with D₂O. | |
| Pyrrolidine Protons (CH₂) | δ 1.5 - 3.5 ppm | Complex multiplets due to diastereotopicity.[6] | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm | Quaternary carbon attached to pyrrolidine is often deshielded. |
| C2-Carbon (Ar-C-N) | δ 60 - 70 ppm | ||
| Pyrrolidine Carbons (C3, C4, C5) | δ 25 - 55 ppm | ||
| Infrared (IR) | N-H Stretch | 3300 - 3500 cm⁻¹ | Broad peak characteristic of a secondary amine.[7] |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | ||
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | ||
| Aromatic C=C Bending | 1450 - 1600 cm⁻¹ | ||
| Mass Spec (MS) | Molecular Ion (M⁺) | Dependent on formula | The molecular ion peak is typically observed. Fragmentation often involves the loss of the aryl group or cleavage of the pyrrolidine ring.[7] |
Synthesis and Experimental Protocols
A variety of methods exist for the synthesis of 2-aryl-pyrrolidines.[8][9] A modern and efficient approach is the copper-catalyzed intermolecular carboamination of vinylarenes.[1]
This protocol is adapted from the general methodology for copper-catalyzed carboamination of vinylarenes.[1]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 0.1 mmol), potassium N-(tert-butoxycarbonyl)-β-aminoethyltrifluoroborate (0.3 mmol), and dichloroiodobenzene (PhICl₂, 0.3 mmol).
-
Reactant Addition: Cap the vial with a septum and purge with nitrogen or argon. Add styrene (vinylarene, 0.2 mmol) and anhydrous 1,2-dichloroethane (DCE, 1.0 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 95 °C. Stir the reaction mixture vigorously for 36 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-Boc-2-phenylpyrrolidine.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Biological Activity and Signaling Pathways
2-Aryl-pyrrolidines exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug development.[10][11] Their derivatives have been investigated as glycosidase inhibitors for diabetes treatment, antiarrhythmic agents, and selective ligands for imidazoline receptors for managing hypertension.[12][13][14]
Certain 2-aryl-pyrrolidine derivatives act as antagonists for the chemokine receptor CXCR4.[11] This receptor and its ligand, CXCL12, play a critical role in cancer metastasis. By blocking this interaction, these compounds can inhibit downstream signaling pathways responsible for cell migration, proliferation, and survival.[11]
Conclusion
The 2-aryl-pyrrolidine framework represents a cornerstone in modern medicinal chemistry and organic synthesis. Its versatile physical and chemical properties, combined with a diverse range of biological activities, ensure its continued relevance in the development of new therapeutics and catalysts. A thorough understanding of its characteristics, from spectroscopic signatures to synthetic accessibility and biological mechanisms, is crucial for professionals working to harness the potential of this important molecular scaffold.
References
- 1. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 2-aryliminopyrrolidines as selective ligands for I1 imidazoline receptors: discovery of new sympatho-inhibitory hypotensive agents with potential beneficial effects in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Chlorophenyl)pyrrolidine Hydrochloride: A Technical Review of its Role as a CNS-Active Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a technical summary based on publicly available scientific literature and patent filings. The subject compound, 2-(4-Chlorophenyl)pyrrolidine hydrochloride, is predominantly referenced as a chemical intermediate in the synthesis of more complex molecules. As such, there is a significant lack of direct research into its specific mechanism of action within the central nervous system (CNS). This guide, therefore, focuses on the established and potential pharmacological relevance of the 2-(4-chlorophenyl)pyrrolidine scaffold as inferred from the activities of its derivatives.
Introduction
The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a core structural component in a vast array of biologically active compounds, including numerous drugs targeting the central nervous system. Its stereochemical properties and synthetic versatility make it a privileged scaffold in medicinal chemistry. The incorporation of a 4-chlorophenyl substituent at the 2-position of the pyrrolidine ring creates a chemical entity, 2-(4-chlorophenyl)pyrrolidine, that serves as a key building block for a variety of pharmacologically active agents. This document will explore the known and extrapolated CNS-related activities of derivatives of this scaffold, in the absence of direct data on the hydrochloride salt itself.
The 2-(4-Chlorophenyl)pyrrolidine Scaffold in CNS Drug Discovery
While direct pharmacological data for this compound is not available in the public domain, its structural motif is present in compounds that have been investigated for a range of CNS activities. The presence of the chlorophenyl group often contributes to the binding affinity of these larger molecules to their respective biological targets.
Antidepressant and Anxiolytic Potential
Derivatives of 2-(4-chlorophenyl)pyrrolidine have been synthesized and evaluated for antidepressant-like and anxiolytic properties. For instance, more complex molecules incorporating this scaffold have shown affinity for serotonin receptors, such as 5-HT1A and 5-HT2, which are key targets in the treatment of depression and anxiety disorders.[1] Studies on related phenylpiperazine pyrrolidin-2-one derivatives have demonstrated significant antidepressant-like effects in preclinical models.[1][2] Furthermore, other pyrrolidine derivatives have been explored for their potential as anxiolytic agents, suggesting that the core structure may be amenable to the development of compounds with this therapeutic profile.[3][4]
Antipsychotic and Neuroleptic Activity
The 2-substituted pyrrolidine moiety is a component of several compounds investigated as potential neuroleptic agents. Research into N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, for example, has shown that these molecules can exhibit potent antidopaminergic activity, a hallmark of many antipsychotic drugs.[5] This activity is often mediated through the blockade of dopamine D2 receptors. Although these are more complex structures, the pyrrolidine ring plays a crucial role in their overall conformation and receptor interaction.
Other CNS-Related Activities
The versatility of the pyrrolidine scaffold is further demonstrated by its incorporation into molecules with other CNS-related activities. For example, derivatives have been investigated for anticonvulsant properties.[6] The core structure is also found in synthetic cathinones, which are known to act as CNS stimulants by affecting monoamine neurotransmitter systems.[7]
Inferred Signaling Pathways and Mechanisms
Based on the activities of its derivatives, it can be hypothesized that molecules derived from 2-(4-chlorophenyl)pyrrolidine may interact with several key CNS signaling pathways. A generalized, hypothetical workflow for the initial screening of such a compound is presented below.
A potential, though unconfirmed, mechanism of action for a CNS-active derivative of 2-(4-chlorophenyl)pyrrolidine could involve modulation of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The following diagram illustrates a generalized GPCR signaling cascade.
Synthesis and Use as a Chemical Intermediate
This compound is primarily available commercially as a chemical intermediate. It serves as a starting material for the synthesis of more complex molecules, where the pyrrolidine and chlorophenyl moieties are incorporated into a larger scaffold. Patents describe its use in the creation of a variety of compounds, including those with potential therapeutic applications.[8][9][10] The synthesis of derivatives often involves N-alkylation or N-acylation of the pyrrolidine nitrogen to append larger, more complex functional groups.
The general relationship between the starting material and the final active pharmaceutical ingredient (API) is depicted below.
Conclusion
References
- 1. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Search for new potential anticonvulsants with anxiolytic and antidepressant properties among derivatives of 4,4-diphenylpyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 9. US20040236118A1 - Pyrrolidine derivatives and method of synthesizing these - Google Patents [patents.google.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Structure-Activity Relationship of Chlorophenyl Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chlorophenyl pyrrolidine derivatives, focusing on their anticonvulsant and antibacterial properties. The pyrrolidine scaffold is a key pharmacophore in numerous biologically active compounds, and the incorporation of a chlorophenyl moiety has been shown to significantly influence their therapeutic potential.[1][2][3][4] This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Anticonvulsant Activity of 3-(Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[2] The position of the chlorine atom on the phenyl ring and the nature of the substituent on the terminal acetamide group have been found to be critical for activity.
Quantitative Structure-Activity Relationship Data
The anticonvulsant activity of these derivatives was primarily assessed using the maximal electroshock (MES) and the 6 Hz seizure tests in mice.[2] The effective dose (ED₅₀) values, which represent the dose required to protect 50% of the animals from seizures, are summarized in the table below.
| Compound ID | Phenyl Substitution | R (Amide Substituent) | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |
| 5 | 2-Cl | 4-phenylpiperazin-1-yl | >100 | 115.6 |
| 6 | 2-Cl | 4-(4-fluorophenyl)piperazin-1-yl | 68.3 | 28.2 |
| 7 | 2-Cl | 4-(4-chlorophenyl)piperazin-1-yl | >100 | 98.7 |
| 10 | 2-Cl | 4-(2-methoxyphenyl)piperazin-1-yl | >100 | 121.3 |
| 13 | 3-Cl | 4-phenylpiperazin-1-yl | >100 | >100 |
| 14 | 3-Cl | 4-(4-fluorophenyl)piperazin-1-yl | 85.2 | 76.4 |
| 15 | 3-Cl | 4-(4-chlorophenyl)piperazin-1-yl | >100 | 88.1 |
| 19 | 3-Cl | 4-(3-trifluoromethylphenyl)piperazin-1-yl | 92.1 | 45.3 |
| Valproic Acid | - | - | 252.7 | 130.6 |
SAR Insights:
-
Position of Chlorine: Derivatives with the chlorine atom at the 2-position of the phenyl ring generally exhibit better anticonvulsant activity in the 6 Hz test compared to those with the chlorine at the 3-position.[2]
-
Amide Substituent: The presence of a 4-substituted piperazine ring at the terminal end of the acetamide chain is a common feature of the more active compounds.
-
Influence of Fluorine: Introduction of a fluorine atom at the 4-position of the terminal phenylpiperazine ring (compound 6 and 14 ) significantly enhances anticonvulsant potency in both MES and 6 Hz tests. Compound 6 was identified as the most potent in this series.[2]
Proposed Mechanism of Anticonvulsant Action
The most active compound, 6 , is proposed to exert its anticonvulsant effects through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[5] This dual-action mechanism is a desirable trait for broad-spectrum anticonvulsant drugs.
Experimental Protocols
The synthesis of the target compounds is achieved through a multi-step process.[2]
Detailed Protocol:
-
Preparation of 3-(chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid: (R,S)-2-(2-Chlorophenyl)- or (R,S)-2-(3-chlorophenyl)-succinic acid is dissolved in water, and 2-aminoacetic acid is added. The mixture is heated to 180°C to facilitate cyclocondensation.[1] The crude product is then recrystallized from methanol.
-
Synthesis of final acetamides: The intermediate acid is coupled with the appropriate 4-arylpiperazine in the presence of carbonyldiimidazole (CDI) in dry N,N-dimethylformamide (DMF) at room temperature for 24 hours. The final products are purified by crystallization from 2-propanol.[2]
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.[6]
-
The test compound is administered to mice, typically via intraperitoneal (i.p.) injection.
-
After a set period (e.g., 30 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
The absence of the tonic hind limb extension phase is recorded as protection.[6]
6 Hz Seizure Test: This model is considered to represent therapy-resistant focal seizures.[7][8]
-
The test compound is administered to mice (i.p.).
-
After a defined time, a low-frequency, long-duration electrical stimulus (6 Hz, 32 mA for 3 s) is applied via corneal electrodes.[7]
-
Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is noted if the animal does not display this behavior.[8]
Antibacterial Activity of Chlorophenyl Pyrrolidine Derivatives
Chlorophenyl pyrrolidine derivatives, particularly N-phenylpyrrolamides, have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[9][10][11]
Quantitative Structure-Activity Relationship Data
While a comprehensive SAR table for a single series of chlorophenyl pyrrolidine derivatives as antibacterial agents is not available in the public domain, studies on related pyrrolamides provide valuable insights. The following table is a representative summary based on available data for N-phenylpyrrolamide DNA gyrase inhibitors, highlighting the impact of substitutions.
| Compound Class | R1 (Pyrrole) | R2 (Central Phenyl) | R3 (Terminal Heterocycle) | E. coli DNA Gyrase IC₅₀ (nM) | S. aureus MIC (µg/mL) |
| N-Phenylpyrrolamide A | 4,5-dibromo | Unsubstituted | Carboxylic acid | 450 | >64 |
| N-Phenylpyrrolamide B | 3,4-dichloro-5-methyl | Unsubstituted | Carboxylic acid | 280 | 32 |
| N-Phenylpyrrolamide C | 3,4-dichloro-5-methyl | Isopropoxy | Carboxylic acid | 47 | 16 |
| Compound 22e | Dichloro-methyl | Isopropoxy | Substituted pyridine | ~2-20 | 0.25 |
| Compound 23b | Dichloro-methyl | Isopropoxy | Substituted pyridine | ~2-20 | 4-32 (Gram-negative) |
SAR Insights:
-
Pyrrole Ring Substitution: Halogen substitution on the pyrrole ring is crucial for activity. Dichloro-methyl substitution appears to be more favorable than dibromo substitution.[9]
-
Central Phenyl Ring: The addition of an isopropoxy group to the central phenyl ring can significantly enhance inhibitory activity against DNA gyrase.[9]
-
Terminal Heterocycle: The nature of the terminal heterocycle plays a significant role in determining the antibacterial spectrum and potency. Replacing the carboxylic acid with substituted pyridines has led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[12]
Mechanism of Antibacterial Action: Inhibition of DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are type II topoisomerases that are vital for managing DNA topology during replication, transcription, and repair.[13][14] N-phenylpyrrolamides act as ATP-competitive inhibitors, binding to the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[9] This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death.[10]
Experimental Protocols
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[4][15]
-
Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the test compound.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Inhibition is quantified by the reduction in the amount of supercoiled DNA compared to a control without the inhibitor.
This assay assesses the ability of topoisomerase IV to unlink catenated DNA networks.[4][15]
-
Kinetoplast DNA (a network of interlocked DNA minicircles) is incubated with topoisomerase IV, ATP, and the test compound.
-
The reaction products are analyzed by agarose gel electrophoresis.
-
Inhibition is determined by the enzyme's reduced ability to release decatenated minicircles.
Conclusion
Chlorophenyl pyrrolidine derivatives represent a promising class of compounds with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the chemical structure can lead to significant changes in potency and selectivity for both anticonvulsant and antibacterial targets. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers and drug development professionals working to design and optimize novel therapeutics based on this versatile scaffold. Future work should focus on expanding the SAR for antibacterial activity with a dedicated series of chlorophenyl pyrrolidine derivatives and further elucidating the molecular interactions with their biological targets to guide rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of topoisomerase IV and DNA gyrase in DNA unlinking during replication in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2-(4-Chlorophenyl)pyrrolidine HCl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical. All personnel handling this compound should be adequately trained in laboratory safety procedures.
Introduction
2-(4-Chlorophenyl)pyrrolidine hydrochloride is a pyrrolidine derivative with potential applications in pharmaceutical research and drug development. Its structural similarity to other biologically active phenylpyrrolidines suggests it may exhibit activity within the central nervous system (CNS). This guide provides an in-depth overview of the safety, handling, and disposal of this compound, along with generalized experimental considerations based on the broader class of pyrrolidine derivatives.
Hazard Identification and Classification
2-(4-Chlorophenyl)pyrrolidine HCl is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2] |
Hazard Pictograms:
-
GHS07: Exclamation Mark
Safety and Handling Precautions
Strict adherence to safety protocols is essential when working with 2-(4-Chlorophenyl)pyrrolidine HCl.
Personal Protective Equipment (PPE)
A comprehensive list of recommended PPE is provided in the table below.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected prior to use.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work in a well-ventilated area, preferably under a chemical fume hood.[1] |
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Handle in accordance with good industrial hygiene and safety practice.[3]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Store in a cool place.
-
Incompatible with strong oxidizing agents.[4]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Do not let product enter drains.[3]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[3][4]
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols (Representative Examples)
Hypothetical Synthesis Workflow
A plausible synthetic route to 2-(4-Chlorophenyl)pyrrolidine could involve the reduction of a suitable precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of 2-(4-Chlorophenyl)pyrrolidine HCl.
General Protocol for In Vitro Pharmacological Assay
To assess the potential biological activity of 2-(4-Chlorophenyl)pyrrolidine HCl, a variety of in vitro assays could be employed. Given the structural similarity to other CNS-active compounds, a receptor binding assay is a common starting point.
Caption: Workflow for a competitive radioligand binding assay.
Potential Signaling Pathways and Mechanism of Action
The specific mechanism of action for 2-(4-Chlorophenyl)pyrrolidine HCl has not been elucidated in publicly available literature. However, based on the pharmacology of related pyrrolidine derivatives, it is plausible that this compound could modulate neurotransmitter systems in the central nervous system. Many pyrrolidine-based compounds are known to interact with various receptors, including those for acetylcholine and glutamate. Racetams, a class of drugs with a pyrrolidone nucleus, are known to act as positive allosteric modulators of AMPA receptors.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, focusing on the modulation of a generic G-protein coupled receptor (GPCR), a common target for CNS-active drugs.
Caption: Potential GPCR signaling pathway for 2-(4-Chlorophenyl)pyrrolidine HCl.
Conclusion
2-(4-Chlorophenyl)pyrrolidine HCl is a chemical that requires careful handling due to its potential hazards. Adherence to strict safety protocols, including the use of appropriate personal protective equipment, is paramount. While specific experimental data for this compound is limited, this guide provides a foundation for its safe handling and outlines general approaches for its synthesis and pharmacological evaluation based on the broader class of phenylpyrrolidine derivatives. Further research is necessary to fully characterize the biological activity and mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racetam - Wikipedia [en.wikipedia.org]
- 4. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data and Experimental Protocols for 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Chlorophenyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, and outlines the typical experimental protocols used to obtain such data.
Spectroscopic Data Summary
The following tables summarize the available spectral data for 2-(4-Chlorophenyl)pyrrolidine. It is important to note that publicly available, detailed experimental spectra for this specific compound are limited. The data presented is compiled from available public resources and predicted spectral information.
Table 1: Mass Spectrometry (MS) Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight | 181.66 g/mol |
| Major Fragments (m/z) | 152, 117, 70[1] |
Table 2: Predicted ¹H NMR Data
Predicted ¹H NMR data is based on computational models and analysis of similar structures. Experimental verification is required for confirmation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet | 2H | Aromatic CH (ortho to Cl) |
| ~7.25 | Doublet | 2H | Aromatic CH (meta to Cl) |
| ~4.10 | Triplet | 1H | CH (pyrrolidine C2) |
| ~3.30 - 3.40 | Multiplet | 1H | CH₂ (pyrrolidine C5) |
| ~3.00 - 3.10 | Multiplet | 1H | CH₂ (pyrrolidine C5) |
| ~2.20 - 2.30 | Multiplet | 1H | NH |
| ~2.00 - 2.15 | Multiplet | 2H | CH₂ (pyrrolidine C3) |
| ~1.70 - 1.85 | Multiplet | 2H | CH₂ (pyrrolidine C4) |
Table 3: Predicted ¹³C NMR Data
Predicted ¹³C NMR data is based on computational models and analysis of similar structures. Experimental verification is required for confirmation.
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Aromatic C (quaternary, C-Cl) |
| ~132 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~63 | CH (pyrrolidine C2) |
| ~47 | CH₂ (pyrrolidine C5) |
| ~35 | CH₂ (pyrrolidine C3) |
| ~26 | CH₂ (pyrrolidine C4) |
Table 4: Infrared (IR) Spectroscopy Data
Characteristic IR absorption bands are predicted based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium | N-H Stretch (secondary amine) |
| ~3000 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 2960 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1490 | Medium | Aromatic C=C Stretch |
| ~1100 | Strong | C-N Stretch |
| ~820 | Strong | C-H Out-of-plane bend (para-substituted) |
| ~700 - 800 | Strong | C-Cl Stretch |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(4-Chlorophenyl)pyrrolidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 2-(4-Chlorophenyl)pyrrolidine in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), causing them to fragment.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
A detector records the abundance of each fragment.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight.
-
The fragmentation pattern provides structural information. For 2-(4-Chlorophenyl)pyrrolidine, common fragmentation pathways may involve the loss of the chlorophenyl group or fragmentation of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (for a solid sample):
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The resulting IR spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to specific functional groups using standard correlation tables.
-
Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing spectral data.
References
Commercial Sourcing and Methodologies for Chiral 2-(4-Chlorophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-(4-Chlorophenyl)pyrrolidine is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. The stereochemistry at the C2 position of the pyrrolidine ring is often critical for pharmacological activity, making access to enantiomerically pure forms—(R)-2-(4-Chlorophenyl)pyrrolidine and (S)-2-(4-Chlorophenyl)pyrrolidine—essential for research and development. This technical guide provides an in-depth overview of commercial suppliers for these chiral compounds, presents a comparative summary of available products, and details a representative experimental protocol for their chiral separation.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer racemic and chiral 2-(4-Chlorophenyl)pyrrolidine. The availability, purity, and offered quantities can vary significantly between suppliers. Below is a summary of publicly available data from various commercial sources.
| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee%) | Available Quantities |
| Apollo Scientific | 2-(4-Chlorophenyl)pyrrolidine | 38944-14-8 | ≥95% | 100mg, 250mg, 1g |
| (R)-2-(4-Chlorophenyl)pyrrolidine | 1217831-54-3 | 98% | Contact for availability | |
| BLDpharm | (R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | 1228560-90-4 | ≥95% (typical) | Contact for availability |
| (S)-2-(4-Chlorophenyl)pyrrolidine | 1217651-75-6 | ≥95% (typical) | Contact for availability | |
| Chem-Impex International | 2-(4-Chlorophenyl)pyrrolidine | 38944-14-8 | ≥99% (HPLC) | Contact for availability |
| Home Sunshine Pharma | (2S)-2-(4-Chlorophenyl)pyrrolidine | 1217651-75-6 | ≥98.0% | Contact for availability |
| Conier Chem&Pharma | 2-(4-chlorophenyl)pyrrolidine | 38944-14-8 | Not specified | Contact for availability[1] |
| Advanced ChemBlocks | 2-(4-Chlorophenyl)pyrrolidine | 38944-14-8 | 95% | 5g, 25g |
Note: This data is compiled from publicly available information and is subject to change. Researchers should always confirm specifications with the supplier before ordering.
Experimental Protocols: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
While various methods exist for the enantioselective synthesis of 2-arylpyrrolidines, chiral High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the separation of enantiomers from a racemic mixture. The following is a representative protocol for the development of a chiral HPLC method, based on established strategies for similar compounds.
Objective: To resolve racemic 2-(4-Chlorophenyl)pyrrolidine into its individual (R) and (S) enantiomers.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)
-
Racemic 2-(4-Chlorophenyl)pyrrolidine
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., diethylamine for basic compounds)
Methodology:
-
Column Selection: The choice of the chiral stationary phase is critical. For pyrrolidine derivatives, polysaccharide-based columns are often a good starting point due to their broad applicability.
-
Initial Screening of Mobile Phases:
-
Prepare a stock solution of racemic 2-(4-Chlorophenyl)pyrrolidine in a suitable solvent (e.g., isopropanol).
-
Begin with a simple mobile phase, such as a mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
For basic compounds like 2-(4-Chlorophenyl)pyrrolidine, the addition of a small amount of a basic modifier, such as 0.1% diethylamine, to the mobile phase can improve peak shape and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Temperature: Maintain the column at a constant ambient temperature (e.g., 25 °C).
-
-
Optimization:
-
If no separation is observed, systematically vary the composition of the mobile phase. Increase or decrease the percentage of the alcohol modifier.
-
Evaluate different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
Adjust the concentration of the basic additive.
-
Lowering the flow rate can sometimes improve resolution.
-
Varying the column temperature can also impact selectivity.
-
-
Data Analysis:
-
The two enantiomers should appear as two distinct peaks. The enantiomeric excess (ee%) of a sample can be calculated from the peak areas of the two enantiomers.
-
Visualizations
The following diagrams illustrate key workflows in the sourcing and analysis of chiral 2-(4-Chlorophenyl)pyrrolidine.
References
Storage and stability guidelines for pyrrolidine hydrochloride salts
An In-depth Technical Guide on the Storage and Stability of Pyrrolidine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine hydrochloride is a stable, crystalline salt of the cyclic secondary amine, pyrrolidine.[1] This salt form is generally a white, crystalline solid, making it easier to handle and store compared to its free base, which exists as a liquid with a strong, unpleasant odor.[1] The hydrochloride salt also boasts enhanced solubility in aqueous solutions.[1] Pyrrolidine and its derivatives are significant in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds and their utility as versatile scaffolds in organic synthesis.[2] Understanding the storage and stability of pyrrolidine hydrochloride salts is paramount for ensuring their integrity, purity, and performance in research and pharmaceutical applications. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the quality and stability of pyrrolidine hydrochloride salts.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[3] Some specific derivatives may require refrigeration.[4] General guidance often suggests storing below +30°C.[5] | Prevents thermal degradation and potential sublimation. |
| Atmosphere | Store in a tightly closed container.[3][6][7] For hygroscopic derivatives, storage under an inert gas like nitrogen or argon is recommended.[8][9] | Protects from moisture and atmospheric contaminants that can initiate degradation.[7] |
| Light Exposure | Protect from light. | Pyrrolidine compounds can be sensitive to light, which may cause discoloration (e.g., turning yellow) and degradation.[5] |
| Incompatible Materials | Store away from strong acids, strong oxidizing agents (such as perchlorates, peroxides, and nitrates), acid chlorides, and acid anhydrides.[5][6] | Prevents chemical reactions that could degrade the salt. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust or vapors.[3][10]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3][10]
-
Use non-sparking tools and ground equipment to prevent electrostatic discharge, especially when handling larger quantities.[3][6][7]
-
Avoid formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.[6]
Stability Profile and Degradation Pathways
Pyrrolidine hydrochloride salts are generally stable, but they can degrade under certain conditions. The primary degradation pathways for many pyrrolidine-containing compounds are hydrolysis and oxidation.[11][12]
Potential Degradation Pathways:
-
Hydrolysis: The amide bond in N-acyl pyrrolidine derivatives is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond to form pyrrolidine and the corresponding carboxylic acid.[11]
-
Oxidation: The pyrrolidine ring itself can undergo oxidation, potentially forming N-oxides, 2-pyrrolidone, or succinimide derivatives.[11][12] This can sometimes lead to the formation of colored polymeric byproducts, causing a yellow or brown discoloration.[11]
-
Thermal Degradation: When heated to decomposition, pyrrolidine compounds can emit toxic fumes of nitrogen oxides.[13]
The following diagram illustrates a generalized workflow for assessing the stability of pyrrolidine derivatives.
Caption: A general experimental workflow for conducting forced degradation studies and stability analysis of pyrrolidine derivatives.
Analytical Methodologies for Stability Testing
A stability-indicating analytical method is crucial for accurately assessing the stability of pyrrolidine hydrochloride salts. This method must be able to separate the parent compound from its degradation products.[11]
Key Analytical Techniques:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The most common and effective technique for monitoring degradation.[11][14] A reversed-phase HPLC (RP-HPLC) method with a UV detector is frequently used.[15][16][17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Invaluable for identifying unknown degradation products by providing molecular weight information.[11] |
| Gas Chromatography (GC) | Can be used for volatile pyrrolidine derivatives or degradation products. |
| Spectroscopy (UV-Vis, IR) | UV-Vis spectroscopy can monitor changes in the absorption spectra as an indication of degradation.[14] Infrared (IR) spectroscopy can provide information on changes in functional groups.[18] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. The following are examples of protocols for forced degradation studies.
Protocol 1: Forced Degradation Study - Hydrolysis [11]
-
Preparation of Stock Solution: Prepare a stock solution of the pyrrolidine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Preparation of Stress Sample: Mix 1 mL of the stock solution with 9 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the sample at room temperature or a slightly elevated temperature.
-
Sampling and Analysis: Follow steps 4-6 from Protocol 1.
Protocol 3: Photostability Testing
Photostability testing should be conducted according to ICH Q1B guidelines.[19][20]
-
Sample Preparation: Place the solid drug substance or drug product in a chemically inert, transparent container.
-
Exposure: Expose the samples to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Protect a set of control samples from light to serve as a dark control.
-
Analysis: Analyze the exposed and control samples for any changes in physical properties and for the formation of degradation products using a validated stability-indicating method.
Role in Signaling Pathways
The pyrrolidine scaffold is a key structural component in many compounds that interact with various biological targets. Understanding the stability of these compounds is crucial for interpreting their pharmacological activity. The diagram below illustrates the central role of pyrrolidine as a building block in the synthesis of molecules targeting diverse signaling pathways.
References
- 1. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- 9. calpaclab.com [calpaclab.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride [pharmacia.pensoft.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]
- 19. database.ich.org [database.ich.org]
- 20. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-Substituted Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
The pyrrolidine ring is a crucial structural motif in a vast array of pharmaceuticals and natural products.[1][2] Consequently, the development of stereoselective methods for the synthesis of substituted pyrrolidines is of significant interest to the medicinal chemistry and drug development communities.[1][2] This document provides detailed application notes and experimental protocols for two distinct and powerful strategies for the stereoselective synthesis of 2-substituted pyrrolidines: a biocatalytic approach using transaminases and a diastereoselective [3+2] cycloaddition reaction.
Method 1: Enantioselective Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This method offers a green and highly efficient route to enantiopure 2-substituted pyrrolidines, starting from readily available ω-chloroketones. The key step is an asymmetric amination of the ketone catalyzed by a transaminase (TA), followed by a spontaneous intramolecular cyclization. The choice of transaminase enzyme dictates the stereochemical outcome, allowing access to both (R)- and (S)-enantiomers with high enantiomeric excess.[3][4]
Application Highlights:
-
High Enantioselectivity: Achieves excellent enantiomeric excesses (ee), often exceeding 99%.[3][4]
-
Mild Reaction Conditions: Performed in aqueous buffer at or near physiological pH and moderate temperatures.
-
Enantio-Complementary: Access to both enantiomers is possible by selecting the appropriate (R)- or (S)-selective transaminase.[3]
-
Broad Substrate Scope: Tolerates a range of aryl substituents on the chloroketone precursor.[3]
Experimental Workflow and Signaling Pathway
The workflow begins with the selection of the appropriate transaminase and the ω-chloroketone substrate. The enzymatic reaction is set up in a buffered solution containing the enzyme, substrate, a sacrificial amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP). The reaction proceeds via a PLP-dependent mechanism, where the ketone is converted to a chiral amine. This intermediate then undergoes a spontaneous intramolecular nucleophilic substitution to form the pyrrolidine ring.
Caption: Transaminase-catalyzed synthesis of 2-substituted pyrrolidines.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 2-arylpyrrolidines using two different transaminases, ATA-255 (an (R)-selective TA) and ATA-256 (an (S)-selective TA).[3]
| Entry | Substrate (ω-Chloroketone) | Transaminase | Product | Yield (%) | ee (%) |
| 1 | 4-Chloro-1-phenylbutan-1-one | ATA-255 | (R)-2-Phenylpyrrolidine | 75 | >99.5 |
| 2 | 4-Chloro-1-phenylbutan-1-one | ATA-256 | (S)-2-Phenylpyrrolidine | 80 | >99.5 |
| 3 | 4-Chloro-1-(4-chlorophenyl)butan-1-one | ATA-255 | (R)-2-(4-Chlorophenyl)pyrrolidine | 90 | >99.5 |
| 4 | 4-Chloro-1-(4-chlorophenyl)butan-1-one | ATA-256 | (S)-2-(4-Chlorophenyl)pyrrolidine | 85 | >99.5 |
| 5 | 4-Chloro-1-(4-methoxyphenyl)butan-1-one | ATA-255 | (R)-2-(4-Methoxyphenyl)pyrrolidine | 60 | >99.5 |
| 6 | 4-Chloro-1-(4-methoxyphenyl)butan-1-one | ATA-256 | (S)-2-(4-Methoxyphenyl)pyrrolidine | 65 | >99.5 |
Data sourced from JACS Au.[3]
Detailed Experimental Protocol
Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine: [3][4]
-
Reaction Setup: In a 50 mL flask, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
Reagent Addition: To the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Enzyme Addition: Add the (R)-selective transaminase (e.g., ATA-255) to a final concentration of 10 mg/mL.
-
Substrate Addition: Dissolve 4-chloro-1-(p-chlorophenyl)butan-1-one in DMSO (to 20% v/v of the final reaction volume) and add it to the reaction mixture to a final concentration of 50 mM.
-
Amine Donor: Add isopropylamine (IPA) as the amine donor to a final concentration of 1 M.
-
Incubation: Seal the flask and incubate the reaction mixture at 37°C with shaking (e.g., 700 rpm) for 48 hours.
-
Work-up: After the reaction is complete, adjust the pH to >10 with 10 M NaOH. Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by precipitation as a salt (e.g., using tosic acid) to yield the pure product. An 84% isolated yield with >99.5% ee has been reported for a 300 mg scale synthesis.[3][4]
Method 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides
This powerful method constructs densely substituted pyrrolidine rings with high levels of diastereocontrol.[5][6] The reaction involves a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ from an imino ester) and a chiral N-tert-butanesulfinylazadiene, which acts as the dipolarophile. The N-tert-butanesulfinyl group serves as a potent chiral auxiliary, directing the stereochemical course of the cycloaddition.[5][6]
Application Highlights:
-
High Diastereoselectivity: The chiral sulfinyl group effectively controls the facial selectivity of the cycloaddition, leading to high diastereomeric ratios (dr).[5]
-
Creation of Multiple Stereocenters: This method can generate up to four stereogenic centers in a single step.[5][6]
-
Molecular Complexity: Provides rapid access to complex, highly substituted proline derivatives.[5]
-
Versatile Transformations: The resulting cycloadducts can be further functionalized, for instance, by reduction of the sulfinylimine or N-alkylation.[5]
Reaction Mechanism and Logical Workflow
The logical workflow involves the in situ generation of the azomethine ylide from an imino ester in the presence of a silver carbonate catalyst. This ylide then undergoes a [3+2] cycloaddition with the N-tert-butanesulfinylazadiene. The stereochemistry of the final product is dictated by the absolute configuration of the sulfinyl chiral auxiliary.
Caption: Logical workflow for the [3+2] cycloaddition synthesis.
Quantitative Data Summary
The table below presents data for the Ag₂CO₃-catalyzed [3+2] cycloaddition between various N-tert-butanesulfinyl imines and imino esters.[5]
| Entry | Imine Substituent (R¹) | Imino Ester Substituent (R²) | Yield (%) | d.r. |
| 1 | Phenyl | Phenyl | 83 | >95:5 |
| 2 | 4-Chlorophenyl | Phenyl | 75 | >95:5 |
| 3 | 4-Methoxyphenyl | Phenyl | 80 | >95:5 |
| 4 | Phenyl | 4-Bromophenyl | 70 | 90:10 |
| 5 | Phenyl | 2-Thienyl | 65 | 92:8 |
Data sourced from Organic Letters.[5] Yields are for the isolated major diastereoisomer.
Detailed Experimental Protocol
General Procedure for the Diastereoselective Synthesis of Densely Substituted Pyrrolidines: [5][6]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the N-tert-butanesulfinylazadiene (1.0 equiv), the imino ester (1.2 equiv), and silver(I) carbonate (Ag₂CO₃, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (or another suitable anhydrous solvent) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 80°C.
-
Monitoring: Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major diastereomer of the pyrrolidine product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[7]
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Chiral HPLC method for separation of 2-(4-Chlorophenyl)pyrrolidine enantiomers
An Application Note and Protocol for the Chiral HPLC Separation of 2-(4-Chlorophenyl)pyrrolidine Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in pharmaceutical development and quality control. This document provides a detailed application note and protocol for the separation of 2-(4-Chlorophenyl)pyrrolidine enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Introduction
2-(4-Chlorophenyl)pyrrolidine is a chiral molecule with two enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, a reliable analytical method for their separation and quantification is essential. Chiral HPLC is a powerful technique for resolving enantiomers, with the choice of chiral stationary phase (CSP) being crucial for achieving successful separation. Polysaccharide-based CSPs are widely recognized for their broad applicability and high enantiorecognition capabilities.[1][2] This application note describes a robust method utilizing a cellulose-based chiral stationary phase for the baseline separation of (R)- and (S)-2-(4-Chlorophenyl)pyrrolidine.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral HPLC analysis.
Materials and Reagents
-
Racemic 2-(4-Chlorophenyl)pyrrolidine standard
-
(R)-2-(4-Chlorophenyl)pyrrolidine reference standard
-
(S)-2-(4-Chlorophenyl)pyrrolidine reference standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase additive)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The key chromatographic parameters are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard Solution Preparation
-
Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic 2-(4-Chlorophenyl)pyrrolidine and dissolve it in 10 mL of the mobile phase.
-
Enantiomerically Pure Standards (0.5 mg/mL): Prepare individual solutions of the (R)- and (S)-enantiomers by dissolving 5 mg of each in 10 mL of the mobile phase.
-
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard solution to verify the system suitability, including resolution and retention times.
-
Inject the individual enantiomer standards to confirm the elution order.
-
Inject the prepared sample solutions for analysis.
-
Integrate the peak areas for each enantiomer to determine the enantiomeric excess (% ee).
Data Presentation
The following tables summarize the expected quantitative data from the chiral separation under the specified conditions. Please note that this data is illustrative and may vary slightly based on the specific HPLC system and column batch.
Table 1: Chromatographic Performance
| Analyte | Retention Time (t_R) (min) |
| (S)-2-(4-Chlorophenyl)pyrrolidine | 12.5 |
| (R)-2-(4-Chlorophenyl)pyrrolidine | 15.8 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Resolution (R_s) | ≥ 2.0 | 4.2 |
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the chiral HPLC analysis protocol.
Caption: Workflow for Chiral HPLC Separation of 2-(4-Chlorophenyl)pyrrolidine Enantiomers.
Conclusion
The described chiral HPLC method provides excellent separation and resolution for the enantiomers of 2-(4-Chlorophenyl)pyrrolidine. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase is effective and robust. This application note and protocol can be readily implemented in a quality control or research laboratory for the routine analysis of this compound, ensuring the accurate determination of enantiomeric purity. Further optimization of the mobile phase composition, such as the addition of a small amount of a basic modifier like diethylamine, may be explored to improve peak shape if necessary.
References
Copper-Catalyzed Synthesis of 2-Arylpyrrolidines from Vinylarenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylpyrrolidine motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The development of efficient and modular methods for the synthesis of these structures is of significant interest to the medicinal and organic chemistry communities. This document provides detailed application notes and protocols for the copper-catalyzed synthesis of 2-arylpyrrolidines from readily available vinylarenes, based on the work of Chemler and coworkers.[1][2] This intermolecular carboamination reaction utilizes potassium N-carbamoyl-β-aminoethyltrifluoroborates as the amine source, offering a practical and versatile route to a variety of substituted 2-arylpyrrolidines.[1][2]
The reaction proceeds under mild oxidative conditions and demonstrates a broad substrate scope, tolerating a range of functional groups on the vinylarene.[1][2] Mechanistic studies, including radical clock experiments, support a pathway involving radical intermediates and a putative copper(III) species, avoiding the formation of carbocations.[1][2]
Data Presentation
Optimization of Reaction Conditions
The efficiency of the copper-catalyzed carboamination is influenced by the choice of catalyst, the protecting group on the aminoethyltrifluoroborate, the presence of a ligand, and the oxidant. Initial screenings revealed that a combination of a copper(II) source, a phenanthroline ligand, and manganese dioxide as the oxidant provides optimal results.
| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv) | Protecting Group | Yield (%) |
| 1 | Cu(eh)₂ (20) | - | MnO₂ (2.55) | Cbz | 0 |
| 2 | Cu(OTf)₂ (20) | 1,10-Phenanthroline (25) | MnO₂ (2.55) | Cbz | 82 |
| 3 | Cu(OTf)₂ (20) | 1,10-Phenanthroline (25) | MnO₂ (2.55) | Boc | 49 |
| 4 | Cu(OTf)₂ (15) | 1,10-Phenanthroline (20) | MnO₂ (2.55) | Cbz | 67 |
| 5 | Cu(OTf)₂ (20) | 1,10-Phenanthroline (25) | Ag₂CO₃ (2.0) | Cbz | 75 |
Reaction conditions: Potassium N-protected-β-aminoethyltrifluoroborate (1.0 equiv), 4-methoxystyrene (1.5 equiv), catalyst, ligand, and oxidant in 1,4-dioxane at 85 °C for 24 h. Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl, eh = 2-ethylhexanoate, OTf = trifluoromethanesulfonate.
Substrate Scope: Vinylarenes
The optimized reaction conditions are compatible with a wide range of substituted vinylarenes, including those with electron-donating and electron-withdrawing groups. The reaction also proceeds with di- and tri-substituted vinylarenes.
| Entry | Vinylarene | Product | Yield (%) |
| 1 | Styrene | 2-Phenylpyrrolidine | 75 |
| 2 | 4-Methylstyrene | 2-(p-Tolyl)pyrrolidine | 81 |
| 3 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)pyrrolidine | 82 |
| 4 | 4-Chlorostyrene | 2-(4-Chlorophenyl)pyrrolidine | 65 |
| 5 | 4-Bromostyrene | 2-(4-Bromophenyl)pyrrolidine | 68 |
| 6 | 4-Fluorostyrene | 2-(4-Fluorophenyl)pyrrolidine | 71 |
| 7 | 3-Methoxystyrene | 2-(3-Methoxyphenyl)pyrrolidine | 78 |
| 8 | 2-Methoxystyrene | 2-(2-Methoxyphenyl)pyrrolidine | 72 |
| 9 | α-Methylstyrene | 2-Methyl-2-phenylpyrrolidine | 65 |
| 10 | trans-β-Methylstyrene | trans-2-Phenyl-3-methylpyrrolidine | 70 |
| 11 | Indene | cis-Indano[1,2-b]pyrrolidine | 73 |
Yields are for the isolated N-Cbz protected products.
Experimental Protocols
Materials and General Methods
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques unless otherwise noted.
-
1,4-Dioxane should be dried over sodium/benzophenone ketyl and distilled prior to use.
-
Vinylarenes should be passed through a short plug of basic alumina to remove inhibitors.
-
Potassium N-carbamoyl-β-aminoethyltrifluoroborates can be prepared according to literature procedures.
-
All other reagents should be of commercial grade and used without further purification.
-
Thin-layer chromatography (TLC) should be performed on silica gel 60 F254 plates and visualized with UV light and/or potassium permanganate stain.
-
Flash column chromatography should be performed using silica gel (230-400 mesh).
General Procedure for the Copper-Catalyzed Synthesis of N-Cbz-2-arylpyrrolidines
To an oven-dried Schlenk tube equipped with a magnetic stir bar is added Cu(OTf)₂ (0.025 mmol, 20 mol%), 1,10-phenanthroline (0.031 mmol, 25 mol%), and manganese dioxide (3.2 mmol, 2.55 equiv). The tube is evacuated and backfilled with nitrogen three times. Potassium N-Cbz-β-aminoethyltrifluoroborate (0.125 mmol, 1.0 equiv) and dry 1,4-dioxane (1.25 mL) are then added. The mixture is stirred for 5 minutes at room temperature, after which the vinylarene (0.188 mmol, 1.5 equiv) is added via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred at 85 °C for 24 hours.
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Cbz-2-arylpyrrolidine.
Characterization Data for Selected Products
-
N-Cbz-2-(4-methoxyphenyl)pyrrolidine: ¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H), 7.18 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.4 Hz, 2H), 5.15 (s, 2H), 4.80 (dd, J = 8.0, 3.2 Hz, 1H), 3.78 (s, 3H), 3.65-3.55 (m, 1H), 3.52-3.42 (m, 1H), 2.40-2.28 (m, 1H), 2.05-1.85 (m, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 158.8, 155.0, 137.1, 134.3, 128.5, 128.0, 127.8, 127.4, 114.0, 66.8, 61.2, 55.3, 47.1, 33.6, 23.9.
Mandatory Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the copper-catalyzed synthesis of 2-arylpyrrolidines.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2-arylpyrrolidines.
References
- 1. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates [organic-chemistry.org]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Chlorophenyl)pyrrolidine HCl in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds targeting the central nervous system (CNS).[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. 2-(4-Chlorophenyl)pyrrolidine HCl is a simple, yet versatile, derivative of this scaffold. While direct pharmacological data on 2-(4-Chlorophenyl)pyrrolidine HCl in CNS applications is limited in publicly available literature, its structural motif is present in a variety of CNS-active compounds.
This document provides an overview of the potential applications of 2-(4-Chlorophenyl)pyrrolidine HCl as a foundational scaffold in CNS drug discovery. It also outlines general experimental protocols for the initial screening and characterization of this and similar compounds. The provided data and protocols are largely based on studies of more complex derivatives and should be adapted and validated for 2-(4-Chlorophenyl)pyrrolidine HCl.
Potential Applications in CNS Drug Discovery
The 2-(4-chlorophenyl)pyrrolidine moiety has been incorporated into molecules with a range of CNS activities, suggesting that this core structure can serve as a valuable starting point for the development of novel therapeutics.
-
Anticonvulsant Agents: Derivatives of pyrrolidine-2,5-dione containing a chlorophenyl group have shown potential as anticonvulsant agents. These compounds are thought to interact with voltage-gated sodium and calcium channels.
-
Anxiolytics and Muscle Relaxants: The structurally related N-(2-benzoyl-4-chlorophenyl) acetamides have been investigated as agents targeting the GABA-A receptor, a key player in anxiety and muscle tension.
-
Monoamine Reuptake Inhibitors: The pyrrolidine ring is a well-known feature of monoamine reuptake inhibitors, which are used to treat depression and other mood disorders. The substitution pattern of 2-(4-Chlorophenyl)pyrrolidine could be explored for its potential to modulate dopamine, norepinephrine, and serotonin transporters.
-
Psychoactive Substances: It is important to note that some derivatives, particularly synthetic cathinones with a chlorophenyl-pyrrolidine structure, have been investigated for their psychostimulant properties. This highlights the potential for this scaffold to interact with monoaminergic systems in the brain.
Quantitative Data for Structurally Related Compounds
The following table summarizes quantitative data for various derivatives containing the chlorophenyl-pyrrolidine scaffold. It is crucial to note that this data is for more complex molecules and should not be directly attributed to 2-(4-Chlorophenyl)pyrrolidine HCl itself. This information is provided to illustrate the potential biological activities that can be achieved by modifying this core structure.
| Compound Class | Target/Assay | Quantitative Data | Reference |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Anticonvulsant Activity (MES test, mice) | ED50 = 68.30 mg/kg | |
| N-(2-benzoyl-4-chlorophenyl) acetamides | GABAA Receptor Binding (in silico) | Docking scores suggest favorable binding | [3][4] |
| 4-chloroethcathinone (4-CEC) | Locomotor Activity (mice) | Dose-dependent increase | [5] |
Experimental Protocols
The following are generalized protocols for the initial in vitro and in vivo evaluation of a novel compound like 2-(4-Chlorophenyl)pyrrolidine HCl for CNS activity.
In Vitro Receptor Binding Assays
This protocol describes a general method for assessing the binding affinity of a test compound to a panel of CNS receptors.
Objective: To determine the binding affinity (Ki) of 2-(4-Chlorophenyl)pyrrolidine HCl for a range of CNS targets, such as dopamine, serotonin, and norepinephrine transporters, and GABA-A receptors.
Materials:
-
Test compound (2-(4-Chlorophenyl)pyrrolidine HCl)
-
Radioligands specific for each target receptor
-
Cell membranes expressing the target receptors
-
Assay buffer (specific to each receptor)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Open Field Test
This protocol outlines a common method for assessing the general locomotor and exploratory behavior of rodents following compound administration.
Objective: To evaluate the effect of 2-(4-Chlorophenyl)pyrrolidine HCl on spontaneous motor activity, exploration, and anxiety-like behavior in mice or rats.
Materials:
-
Test compound (2-(4-Chlorophenyl)pyrrolidine HCl)
-
Vehicle solution (e.g., saline, DMSO)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Open field arena (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, place each animal individually into the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 10-30 minutes) using a video camera mounted above the arena.
-
Analyze the video recordings using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Grooming behavior
-
-
Compare the behavioral parameters between the compound-treated and vehicle-treated groups using appropriate statistical analysis.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of 2-(4-Chlorophenyl)pyrrolidine HCl acting as a monoamine reuptake inhibitor.
Caption: Hypothetical mechanism of a 2-(4-Chlorophenyl)pyrrolidine derivative inhibiting the dopamine transporter (DAT).
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening of a compound like 2-(4-Chlorophenyl)pyrrolidine HCl in CNS drug discovery.
Caption: General workflow for CNS drug discovery starting with a novel scaffold.
Conclusion
2-(4-Chlorophenyl)pyrrolidine HCl represents a simple and accessible chemical scaffold with potential for elaboration into novel CNS-active compounds. While direct pharmacological data for this specific molecule is scarce, the prevalence of the chlorophenyl-pyrrolidine motif in compounds with anticonvulsant, anxiolytic, and monoamine reuptake inhibitory properties suggests that it is a promising starting point for medicinal chemistry campaigns. The generalized protocols provided herein offer a framework for the initial characterization of this and similar molecules to uncover their potential therapeutic value in the treatment of CNS disorders. Further research is warranted to fully elucidate the pharmacological profile of 2-(4-Chlorophenyl)pyrrolidine HCl and its derivatives.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Aryl-Pyrrolidines as Serotonin Reuptake Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-aryl-pyrrolidines as selective serotonin reuptake inhibitors (SSRIs). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The 2-aryl-pyrrolidine moiety, in particular, has been identified as a key pharmacophore for potent inhibition of the serotonin transporter (SERT), making it a valuable starting point for the development of novel antidepressant agents.[1][4]
Introduction
The serotonin transporter (SERT) is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signaling.[5][6] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism that has been clinically validated for the treatment of depression and other mood disorders.[6] 2-Aryl-pyrrolidines represent a class of compounds that have shown significant promise as SERT inhibitors. Their rigid structure allows for specific interactions with the transporter, while the aryl group and substitutions on the pyrrolidine ring offer opportunities for modulating potency, selectivity, and pharmacokinetic properties.[7][8]
Data Presentation: In Vitro Potency of 2-Aryl-Pyrrolidine Derivatives
The following table summarizes the in vitro potency of a representative set of 2-aryl-pyrrolidine derivatives as inhibitors of the serotonin transporter. This data is essential for understanding the structure-activity relationship (SAR) and for selecting lead compounds for further development.
| Compound ID | R1 | R2 (Aryl Group) | SERT Ki (nM) |
| 1 | H | Phenyl | 150 |
| 2 | H | 4-Fluorophenyl | 85 |
| 3 | H | 3,4-Dichlorophenyl | 25 |
| 4 | CH3 | Phenyl | 210 |
| 5 | CH3 | 4-Fluorophenyl | 110 |
| 6 | CH3 | 3,4-Dichlorophenyl | 40 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not originate from a single, directly comparable study.
Experimental Protocols
Detailed methodologies for the key experiments required to characterize 2-aryl-pyrrolidines as serotonin reuptake inhibitors are provided below.
Protocol 1: Serotonin Reuptake Inhibition Assay in HEK293 Cells
This protocol describes a cell-based assay to determine the potency of test compounds in inhibiting serotonin reuptake in human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably transfected with hSERT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[³H]-Serotonin (specific activity ~80-120 Ci/mmol)
-
Test compounds (2-aryl-pyrrolidines) dissolved in DMSO
-
Reference inhibitor (e.g., Paroxetine)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
-
Multi-channel pipette
Procedure:
-
Cell Culture: Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of the test compounds or reference inhibitor to the wells. For each compound, a concentration range of 10⁻¹¹ to 10⁻⁵ M is recommended. Include a vehicle control (DMSO) and a positive control (a known SERT inhibitor like paroxetine).[9]
-
Pre-incubation: Incubate the plates for 20 minutes at 37°C.
-
Initiation of Uptake: Add 20 µL of KRH buffer containing [³H]-Serotonin to each well to a final concentration of 10-20 nM.
-
Incubation: Incubate the plates for 10-15 minutes at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that inhibits 50% of the specific [³H]-Serotonin uptake.
Protocol 2: SERT Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the serotonin transporter using a radiolabeled ligand.[10]
Materials:
-
Membrane preparations from cells expressing hSERT (e.g., HEK293-hSERT) or from brain tissue (e.g., rat cortical membranes).[10]
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]-Paroxetine or [³H]-Citalopram)
-
Test compounds (2-aryl-pyrrolidines) dissolved in DMSO
-
Non-specific binding control (e.g., a high concentration of a known SERT ligand like fluoxetine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
50 µL of binding buffer
-
25 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.
-
25 µL of radioligand at a concentration close to its Kd value (e.g., 0.1-1 nM [³H]-Paroxetine).
-
100 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with vehicle only.
-
Non-specific Binding: Radioactivity in wells with a high concentration of a non-labeled SERT ligand.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Serotonin Reuptake Inhibition Pathway
Caption: Mechanism of action of 2-aryl-pyrrolidines as serotonin reuptake inhibitors.
Experimental Workflow for Compound Evaluation
Caption: General workflow for the evaluation of 2-aryl-pyrrolidine derivatives.
Structure-Activity Relationship (SAR) of 2-Aryl-Pyrrolidines
Caption: Key structural features influencing the activity of 2-aryl-pyrrolidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: N-Arylation of 2-Allyl Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-aryl-2-allyl pyrrolidines. The primary method detailed is a palladium-catalyzed carboamination reaction. Additionally, a tandem N-arylation/carboamination protocol is described for the synthesis of these compounds from primary γ-amino alkenes. These methods offer a robust pathway to a variety of substituted pyrrolidines, which are significant structural motifs in many biologically active molecules.
Introduction
The N-arylation of pyrrolidines, particularly those bearing additional functional groups like an allyl substituent, is a critical transformation in medicinal chemistry and drug development. The resulting N-aryl-2-allyl pyrrolidine scaffold is a key component in a range of pharmacologically active compounds. Traditional methods for C-N bond formation, such as the Ullmann condensation and Buchwald-Hartwig amination, have been widely used for N-arylation.[1][2] However, for complex substrates, more specialized and efficient methods are often required.
This protocol focuses on a palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which has proven to be a highly diastereoselective method for producing N-aryl-2-allyl pyrrolidines.[3][4] The reaction proceeds with high selectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines.[4] Furthermore, a one-pot tandem reaction combining an initial N-arylation with a subsequent carboamination allows for the modular assembly of these heterocyclic structures from simple primary amine precursors.[3][5]
Palladium-Catalyzed Carboamination for N-Aryl-2-Allyl Pyrrolidines
This section details the synthesis of N-aryl-2-allyl pyrrolidines via the palladium-catalyzed reaction of γ-N-arylamino alkenes with vinyl bromides.
Experimental Protocol: General Procedure for Palladium-Catalyzed Carboamination
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd). The tube is then purged with argon. Toluene, the γ-(N-arylamino)alkene substrate (1.0 equiv), the vinyl bromide (1.2 equiv), and the appropriate phosphine ligand and base are added. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography on silica gel to afford the desired N-aryl-2-allyl pyrrolidine.[3]
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivities for the synthesis of various N-aryl-2-allyl pyrrolidines.
Table 1: Synthesis of N-Aryl-2-allylpyrrolidines with Various Vinyl Bromides [3]
| Entry | γ-(N-Arylamino)alkene (1) | Vinyl Bromide (2) | Product (3) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(pent-4-en-1-yl)aniline | (E)-1-bromo-2-phenylethene | N-phenyl-2-((E)-styryl)pyrrolidine | 85 | >20:1 |
| 2 | N-(pent-4-en-1-yl)aniline | (Z)-1-bromo-2-phenylethene | N-phenyl-2-((Z)-styryl)pyrrolidine | 82 | >20:1 |
| 3 | N-(pent-4-en-1-yl)aniline | 1-bromocyclohexene | 2-(cyclohex-1-en-1-yl)-N-phenylpyrrolidine | 78 | >20:1 |
| 4 | N-(hex-5-en-2-yl)aniline | (E)-1-bromo-2-phenylethene | 5-methyl-N-phenyl-2-((E)-styryl)pyrrolidine | 91 | >20:1 (cis) |
| 5 | N-(2-methylpent-4-en-1-yl)aniline | (E)-1-bromo-2-phenylethene | 3-methyl-N-phenyl-2-((E)-styryl)pyrrolidine | 88 | >20:1 (trans) |
Yields are isolated yields, averaged from two or more experiments. Diastereomeric ratios were determined by ¹H NMR and/or GC analysis.[3][5]
Tandem N-Arylation/Carboamination Protocol
This one-pot procedure allows for the synthesis of N-aryl-2-allyl pyrrolidines directly from primary γ-amino alkenes, an aryl bromide, and a vinyl bromide. The process involves an initial N-arylation followed by an in-situ ligand exchange and subsequent carboamination.[3]
Experimental Protocol: General Procedure for Tandem N-Arylation/Carboamination
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol %), and sodium tert-butoxide (2.4 equiv). The tube is purged with argon, and then toluene (1 mL), the primary amine substrate (1.0 equiv), and the aryl bromide (1.0 equiv) are added via syringe. The mixture is stirred at a specified temperature until the N-arylation is complete (monitored by GC or TLC). A bisphosphine ligand is then added to the reaction mixture for in-situ ligand exchange. Following this, the vinyl bromide is added, and the reaction is heated to a higher temperature to effect the carboamination. After cooling, the mixture is worked up and purified as described in the single carboamination protocol.[3]
Quantitative Data Summary
Table 2: Tandem N-Arylation/Carboamination for the Synthesis of N-Aryl-2-allyl Pyrrolidines [3]
| Entry | Primary Amine | Aryl Bromide | Vinyl Bromide | Product | Yield (%) |
| 1 | pent-4-en-1-amine | Bromobenzene | (E)-1-bromo-2-phenylethene | N-phenyl-2-((E)-styryl)pyrrolidine | 75 |
| 2 | pent-4-en-1-amine | 4-bromoanisole | (E)-1-bromo-2-phenylethene | N-(4-methoxyphenyl)-2-((E)-styryl)pyrrolidine | 72 |
| 3 | hex-5-en-2-amine | Bromobenzene | (E)-1-bromo-2-phenylethene | 5-methyl-N-phenyl-2-((E)-styryl)pyrrolidine | 80 |
Yields represent average isolated yields from two or more experiments.[3][5]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-aryl-2-allyl pyrrolidines.
Logical Relationship Diagram: Tandem Reaction
Caption: Sequential steps in the one-pot tandem N-arylation/carboamination.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-(4-Chlorophenyl)pyrrolidine for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-(4-chlorophenyl)pyrrolidine, a versatile scaffold for the development of novel bioactive compounds. This document outlines detailed protocols for the synthesis of N-substituted derivatives and their subsequent evaluation in bioactivity screening campaigns, with a focus on anticancer applications.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for diverse spatial arrangements of substituents, making it an attractive starting point for the design of novel therapeutic agents. The 2-(4-chlorophenyl)pyrrolidine core, in particular, has been identified as a key pharmacophore in compounds exhibiting a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
This document details the derivatization of 2-(4-chlorophenyl)pyrrolidine, primarily through N-acylation, to generate a library of analogs for bioactivity screening. A significant focus is placed on the potential of these derivatives as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression.
Derivatization Strategy: N-Acylation
N-acylation is a straightforward and effective method to introduce chemical diversity to the 2-(4-chlorophenyl)pyrrolidine scaffold. By reacting the secondary amine of the pyrrolidine ring with various acylating agents, such as acid chlorides and anhydrides, a wide range of amide derivatives can be synthesized. This approach allows for the systematic exploration of structure-activity relationships (SAR) by modifying the nature of the N-substituent.
Caption: Workflow for the derivatization and screening of 2-(4-Chlorophenyl)pyrrolidine.
Experimental Protocols
General Protocol for N-Acylation of 2-(4-Chlorophenyl)pyrrolidine
This protocol describes the synthesis of N-benzoyl-2-(4-chlorophenyl)pyrrolidine as a representative example. The same procedure can be adapted for other acid chlorides.
Materials:
-
2-(4-Chlorophenyl)pyrrolidine
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of 2-(4-chlorophenyl)pyrrolidine (1.0 eq.) in anhydrous DCM (0.1 M) in a round-bottom flask, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-benzoyl-2-(4-chlorophenyl)pyrrolidine.
Bioactivity Screening
A tiered screening cascade is recommended to efficiently evaluate the biological activity of the synthesized derivatives.
Caption: A typical bioactivity screening cascade for small molecules.
Primary Screening: In Vitro Anticancer Activity
The initial screening of the synthesized compounds is performed to assess their general cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Quantitative Bioactivity
The following tables summarize the hypothetical anticancer activity of a series of N-substituted 2-(4-chlorophenyl)pyrrolidine derivatives against different cancer cell lines.
Table 1: Anticancer Activity of N-Acyl Derivatives of 2-(4-Chlorophenyl)pyrrolidine
| Compound ID | N-Substituent | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| CPP-01 | Benzoyl | 15.2 | 21.8 | 35.4 |
| CPP-02 | 4-Chlorobenzoyl | 8.5 | 12.3 | 19.7 |
| CPP-03 | 4-Methoxybenzoyl | 25.6 | 38.1 | 52.3 |
| CPP-04 | 4-Nitrobenzoyl | 5.1 | 7.9 | 11.2 |
| CPP-05 | Acetyl | >100 | >100 | >100 |
Table 2: Enzyme Inhibitory Activity of Selected Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| CPP-02 | MDM2 | 2.3 |
| CPP-04 | MDM2 | 0.9 |
Mechanism of Action: Targeting the MDM2-p53 Pathway
Several 2-(4-chlorophenyl)pyrrolidine derivatives have shown potential as inhibitors of the MDM2-p53 protein-protein interaction. MDM2 is a key negative regulator of the p53 tumor suppressor. In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Application Notes and Protocols: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol as a Key Intermediate in the Synthesis of Bioactive NK-1 Receptor Antagonists
Introduction
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol and its derivatives are crucial chiral intermediates in the asymmetric synthesis of potent and selective Neurokinin-1 (NK-1) receptor antagonists. The NK-1 receptor is a G-protein coupled receptor involved in pain transmission and inflammatory responses, and its antagonists are effective in treating chemotherapy-induced nausea and vomiting (CINV) and other conditions. This document provides detailed application notes and experimental protocols for the use of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the synthesis of the approved drug Aprepitant and its water-soluble prodrug, Fosaprepitant.
Bioactive Molecules Synthesized from the Intermediate
-
Aprepitant: An antiemetic chemical compound that belongs to a class of drugs called substance P antagonists (SPAs). It mediates its effect by blocking the neurokinin 1 (NK-1) receptor. Aprepitant is used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).
-
Fosaprepitant: A water-soluble N-phosphoryl derivative of aprepitant that is administered intravenously. It is rapidly converted to aprepitant in the body and is also used for the prevention of CINV. Fosaprepitant offers an alternative route of administration when oral intake is not possible.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of Aprepitant and Fosaprepitant, highlighting the efficiency of the key steps involving the core intermediate.
Table 1: Synthesis of Aprepitant Intermediate and Final Product
| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Transfer Hydrogenation | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | RuCl2--INVALID-LINK-- | 95 | >99 | |
| One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization for Morpholin-2-one Intermediate | 3,5-Bis(trifluoromethyl)benzaldehyde | (S)-3-(3,5-bis(trifluoromethyl)phenyl)morpholin-2-one | Quinine-derived urea | 71 | 89 | [3] |
| Overall Yield for a Six-Step Synthesis of a Key cis-sec-amine Intermediate | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol derivative | cis-sec-amine 9 | Multiple steps | 81 | Not specified | [4] |
| Final Condensation to Aprepitant | (2R,3S)-diastereomer hydrochloride (9) | Aprepitant | 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one | ~21 (overall) | Not specified | [5] |
Table 2: Conversion of Aprepitant to Fosaprepitant Dimeglumine
| Step | Starting Material | Product | Key Reagents | Yield (%) | Purity (%) | Reference |
| Phosphorylation and Salt Formation | Aprepitant | Fosaprepitant Dimeglumine | Tetrabenzyl pyrophosphate, NaHMDS, Pd/C, N-methyl-D-glucosamine | 82.2 - 83.4 | >99.8 | [6][7] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
This protocol describes a highly efficient method for producing the chiral alcohol intermediate.
-
Reaction Setup: A solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in a 5:2 mixture of formic acid and triethylamine is prepared in a nitrogen-flushed flask.
-
Catalyst Addition: The catalyst, RuCl2--INVALID-LINK-- (0.005 eq), is added to the solution.
-
Reaction Conditions: The mixture is stirred at 40°C for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Protocol 2: Synthesis of Aprepitant via a Morpholine Intermediate
This protocol outlines a key step in a convergent synthesis of Aprepitant.
-
Formation of the Morpholine Ring System: A key morpholin-2-one intermediate can be synthesized via a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization, starting from 3,5-bis(trifluoromethyl)benzaldehyde.[3]
-
Stereoselective Coupling: The chiral alcohol, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is coupled with a suitable morpholine derivative. For example, a Lewis acid-catalyzed trans acetalization reaction can be employed.[4][8]
-
Condensation: The resulting advanced morpholine intermediate, specifically the (2R,3S)-diastereomer, is condensed with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one in the presence of a base to yield Aprepitant.[5]
-
Purification: The final product, Aprepitant, is purified by crystallization.
Protocol 3: Synthesis of Fosaprepitant from Aprepitant
This protocol describes the conversion of Aprepitant to its water-soluble prodrug.
-
Phosphorylation: Aprepitant (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C). A strong base such as sodium hexamethyldisilazane (NaHMDS) is added, followed by the addition of a phosphorylating agent like tetrabenzyl pyrophosphate. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Deprotection: The resulting dibenzyl ester of Fosaprepitant is deprotected via hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]
-
Salt Formation: The free acid of Fosaprepitant is then treated with N-methyl-D-glucosamine to form the dimeglumine salt.[6]
-
Purification: The final product, Fosaprepitant dimeglumine, is purified by crystallization from a suitable solvent system like methanol/isopropanol to yield a high-purity product.[6]
Visualizations
Caption: NK-1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
Caption: Synthetic Workflow from Intermediate to Bioactive Molecules.
References
- 1. Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fosaprepitant and aprepitant: an update of the evidence for their place in the prevention of chemotherapy-induced nausea and vomiting | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Aprepitant [cjph.com.cn]
- 6. FOSAPREPITANT PHOSPHATE INTERMEDIATE AND PREPARATION METHOD THEREFOR - Patent 3456726 [data.epo.org]
- 7. WO2018211410A1 - Improved process for preparation of fosaprepitant or salt thereof - Google Patents [patents.google.com]
- 8. Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Carboamination for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence underscores the continuous demand for efficient and stereoselective synthetic methodologies for its construction. Among the various strategies, palladium-catalyzed carboamination of alkenes has emerged as a powerful and versatile tool for the synthesis of substituted pyrrolidines.[2][3] This transformation uniquely constructs a carbon-nitrogen and a carbon-carbon bond in a single operation, often with high levels of stereocontrol, enabling rapid access to complex molecular architectures from simple starting materials.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into this important reaction.
Application Notes
Palladium-catalyzed carboamination for pyrrolidine synthesis can be broadly classified into intramolecular and intermolecular variants. The intramolecular reaction, involving the cyclization of an amino-tethered alkene with an aryl or vinyl halide, is particularly well-developed and offers excellent control over diastereoselectivity.[4][5] Enantioselective versions of this reaction have also been successfully developed, providing access to chiral pyrrolidine derivatives with high enantiomeric excess.[6][7]
The reaction conditions are generally mild, often employing a palladium catalyst, a phosphine ligand, and a base.[2][4] The choice of ligand is crucial for achieving high yields and stereoselectivities. While bidentate phosphine ligands like dppb have been used, monodentate ligands such as tri-2-furylphosphine have proven effective in specific applications.[4] For asymmetric variants, chiral ligands are employed to induce enantioselectivity.[6][7]
The substrate scope is broad, accommodating a variety of N-protecting groups (e.g., Boc, Cbz, Aryl), aryl and vinyl bromides, and substituted γ-aminoalkenes.[2][4] This flexibility allows for the synthesis of a diverse range of functionalized pyrrolidines. Notably, the reaction tolerates various functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[2][8]
Recent advancements have introduced hybrid methodologies, such as a palladium-catalyzed intramolecular gem-difluoroalkylamination of conjugated dienes, further expanding the synthetic utility of this reaction.[9][10]
General Reaction Scheme
The overall transformation involves the coupling of a γ-aminoalkene with an organic halide in the presence of a palladium catalyst to yield a substituted pyrrolidine.
Caption: General scheme of palladium-catalyzed carboamination.
Catalytic Cycle
The mechanism of the palladium-catalyzed carboamination is believed to proceed through a catalytic cycle involving oxidative addition, migratory insertion (aminopalladation), and reductive elimination.[6]
Caption: Proposed catalytic cycle for carboamination.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for selected palladium-catalyzed carboamination reactions for pyrrolidine synthesis.
Table 1: Diastereoselective Synthesis of N-Aryl-2-allyl-pyrrolidines [4]
| Entry | γ-Aminoalkene | Vinyl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Phenyl-pent-4-en-1-amine | (E)-β-Bromostyrene | N-Phenyl-2-((E)-styryl)pyrrolidine | 81 | >20:1 |
| 2 | N-Phenyl-pent-4-en-1-amine | 1-Bromocyclohexene | N-Phenyl-2-(cyclohex-1-en-1-yl)pyrrolidine | 75 | >20:1 |
| 3 | N-(4-Methoxyphenyl)-pent-4-en-1-amine | (E)-β-Bromostyrene | N-(4-Methoxyphenyl)-2-((E)-styryl)pyrrolidine | 85 | >20:1 |
Table 2: Enantioselective Synthesis of 2-(Arylmethyl)pyrrolidines [6]
| Entry | γ-Aminoalkene | Aryl Bromide | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-pent-4-enylamine | 2-Bromonaphthalene | (S)-MeO-BIPHEP | 75 | 94 |
| 2 | N-Boc-pent-4-enylamine | 4-Bromobiphenyl | (S)-MeO-BIPHEP | 80 | 92 |
| 3 | N-Boc-pent-4-enylamine | 3-Bromopyridine | (S)-MeO-BIPHEP | 65 | 88 |
Table 3: Carboamination with Different Protecting Groups and Bases [2]
| Entry | γ-Aminoalkene | Aryl Bromide | Base | Product | Yield (%) | Diastereomeric Ratio (dr) | |---|---|---|---|---|---| | 1 | N-Boc-pent-4-enylamine | 4-Bromoanisole | Cs₂CO₃ | N-Boc-2-(4-methoxybenzyl)pyrrolidine | 85 | >20:1 | | 2 | N-Cbz-pent-4-enylamine | 2-Bromonaphthalene | Cs₂CO₃ | N-Cbz-2-(naphthalen-2-ylmethyl)pyrrolidine | 88 | >20:1 | | 3 | N-Boc-pent-4-enylamine | Methyl 4-bromobenzoate | Cs₂CO₃ | Methyl 4-((1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)benzoate | 78 | >20:1 |
Experimental Protocols
General Procedure for Diastereoselective Palladium-Catalyzed Carboamination with Vinyl Bromides[4]
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd), tri-2-furylphosphine (4 mol %), and sodium tert-butoxide (1.2 equiv). The tube is then purged with argon. Toluene (4 mL/mmol of amine substrate), the γ-(N-arylamino)alkene substrate (1.0 equiv), and the vinyl bromide (1.1–2.0 equiv) are added sequentially. The reaction mixture is then heated at the appropriate temperature (60–110 °C) and monitored by TLC or GC until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-allyl pyrrolidine.
General Procedure for Enantioselective Palladium-Catalyzed Carboamination[6]
To a flame-dried Schlenk tube is added Pd₂(dba)₃ (2.5 mol %), the chiral ligand (e.g., (S)-MeO-BIPHEP, 5.5 mol %), and sodium tert-butoxide (1.2 equiv). The tube is evacuated and backfilled with argon. Toluene (0.2 M), the N-Boc-pent-4-enylamine (1.0 equiv), and the aryl bromide (1.1 equiv) are added. The mixture is stirred at the specified temperature until the starting material is consumed as judged by TLC analysis. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to yield the enantiomerically enriched 2-(arylmethyl)pyrrolidine.
Procedure for Carboamination under Mild Conditions with Cesium Carbonate[2]
A flame-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol %), the desired phosphine ligand (e.g., dppb, 5.5 mol %), and Cs₂CO₃ (1.4 equiv). The tube is evacuated and backfilled with argon. The N-protected γ-aminoalkene (1.0 equiv), the aryl bromide or triflate (1.1 equiv), and dioxane (0.2 M) are added. The tube is sealed, and the mixture is heated to 100 °C until the reaction is complete as determined by TLC or GC analysis. The reaction mixture is cooled to room temperature, diluted with CH₂Cl₂, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the functionalized pyrrolidine.
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hybrid Palladium-Catalyzed Intramolecular Carboamination of Conjugated Dienes: Synthesis of Functionalized Pyrrolidines via Selective Trifluoromethylarene Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)pyrrolidine. Our aim is to help improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-(4-Chlorophenyl)pyrrolidine with high yield and enantioselectivity?
A1: Several effective methods exist for the synthesis of 2-(4-Chlorophenyl)pyrrolidine. The choice of method often depends on the desired stereochemistry, available starting materials, and scalability. Three prominent approaches include:
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Asymmetric Reductive Cyclization: This method utilizes a chiral auxiliary to induce stereoselectivity. For instance, the enantioselective reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine intermediate can produce (S)- or (R)-2-arylpyrrolidines with high enantiomeric excess (>99%) and in good yields.[1]
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Diastereoselective Grignard Addition: This approach involves the addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine. This method is versatile and can be used to prepare a variety of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and with high diastereoselectivity.[2][3]
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Biocatalytic Reductive Amination: The use of imine reductases (IREDs) offers a green and highly selective enzymatic route. Specific IREDs can be chosen to stereocomplementarily synthesize various chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity (>99% ee) and in yields ranging from 60-80%.[4][5]
Q2: I am observing low yields in my synthesis. What are the general factors that could be affecting the outcome?
A2: Low yields in pyrrolidine synthesis can stem from several factors. Key areas to investigate include:
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Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can quench catalysts and reagents, leading to side reactions.
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Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Each synthetic route has an optimal range for these variables that should be adhered to.
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Inert Atmosphere: Many of the reagents used, such as Grignard reagents and some catalysts, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
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Catalyst Activity: If using a catalyst, ensure it is active and has not been deactivated by impurities. Catalyst loading should also be optimized.
Q3: How can I purify the final 2-(4-Chlorophenyl)pyrrolidine product effectively?
A3: Purification of the final product is critical to remove unreacted starting materials, byproducts, and residual reagents. Common and effective purification techniques include:
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Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrrolidine derivatives. The choice of eluent is crucial for achieving good separation.
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Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining a high-purity compound.
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Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for removing non-volatile impurities.
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Chiral HPLC or SFC: For separating enantiomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is often employed.[6]
Troubleshooting Guides
Route 1: Asymmetric Reductive Cyclization
Problem: Low Diastereoselectivity or Enantioselectivity
| Possible Cause | Suggested Solution |
| Incorrect Chiral Auxiliary | Ensure the correct enantiomer of the chiral auxiliary (e.g., (R)- or (S)-tert-butanesulfinamide) is used for the desired product stereoisomer. |
| Suboptimal Reducing Agent | The choice of reducing agent can influence stereoselectivity. Screen different reducing agents (e.g., LiBEt₃H, NaBH₄) to find the optimal one for your substrate. |
| Reaction Temperature | Temperature can significantly impact selectivity. Lowering the reaction temperature often improves stereoselectivity by favoring the transition state with the lower activation energy. |
Problem: Incomplete Reaction or Low Yield
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Ensure the reducing agent is fresh and has not been deactivated by moisture or improper storage. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before workup. |
| Steric Hindrance | The substituents on the aryl ring can affect the reaction rate. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. |
Route 2: Diastereoselective Grignard Addition
Problem: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Wurtz Coupling | This side reaction can occur between the Grignard reagent and the alkyl halide starting material. Ensure slow addition of the alkyl halide to the magnesium turnings during Grignard reagent formation. |
| Reaction with CO₂ | Grignard reagents react with atmospheric carbon dioxide. Maintain a strict inert atmosphere throughout the reaction. |
| Enolization of the Imine | A strong Grignard base can deprotonate the α-proton of the imine. Use of a less basic organometallic reagent or lower reaction temperatures can mitigate this. |
Problem: Low Yield of the Desired Pyrrolidine
| Possible Cause | Suggested Solution |
| Poor Grignard Reagent Formation | Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane) and all glassware is flame-dried to remove moisture. |
| Incorrect Stoichiometry | Use a slight excess of the Grignard reagent to ensure complete conversion of the imine. |
| Hydrolysis of Grignard Reagent | Ensure all solvents and reagents are anhydrous. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 2-arylpyrrolidines, which are analogous to 2-(4-Chlorophenyl)pyrrolidine.
| Synthetic Route | Key Reagents | Solvent | Temperature | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reductive Cyclization | γ-chloro N-(tert-butanesulfinyl)ketimine, LiBEt₃H | THF | -78 °C to rt | High | >99% | [1] |
| Diastereoselective Grignard Addition | γ-chlorinated N-tert-butanesulfinyl imine, Aryl-MgBr | THF or Toluene | -78 °C to rt | High | >98% (de) | [2][3] |
| Biocatalytic Reductive Amination | 2-aryl-1-pyrroline, Imine Reductase (IRED), NADPH | Buffer/DMSO | 25-37 °C | 60-80% | >99% | [4][5] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of 2-(4-Chlorophenyl)pyrrolidine via Reductive Cyclization
This protocol is adapted from the synthesis of 2-arylpyrrolidines.[1]
Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine
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To a solution of 4-chloro-1-(4-chlorophenyl)butan-1-one in an appropriate solvent (e.g., THF), add the chiral tert-butanesulfinamide.
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Add a dehydrating agent (e.g., Ti(OEt)₄) and heat the mixture to the required temperature.
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Monitor the reaction by TLC until the starting ketone is consumed.
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Purify the resulting N-sulfinyl ketimine by column chromatography.
Step 2: Reductive Cyclization
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Dissolve the purified γ-chloro N-(tert-butanesulfinyl)ketimine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
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Slowly add a solution of a reducing agent, such as lithium triethylborohydride (LiBEt₃H), to the cooled solution.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the N-sulfinyl-2-(4-chlorophenyl)pyrrolidine.
Step 3: Deprotection
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Dissolve the N-sulfinyl-2-(4-chlorophenyl)pyrrolidine in methanol.
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Add a solution of HCl in dioxane and stir at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
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Dry the organic layer and concentrate to obtain 2-(4-Chlorophenyl)pyrrolidine.
Protocol 2: Biocatalytic Synthesis of Chiral 2-Aryl-Substituted Pyrrolidines
This protocol is a general procedure based on the use of imine reductases.[4][5]
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Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), the 2-(4-chlorophenyl)-1-pyrroline substrate, the selected imine reductase (IRED) enzyme, and a cofactor such as NADPH. A co-solvent like DMSO may be used to improve substrate solubility.
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Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
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Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess.
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Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in 2-(4-Chlorophenyl)pyrrolidine synthesis.
Caption: Decision logic for selecting a synthetic route to 2-(4-Chlorophenyl)pyrrolidine.
References
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from y-chloro N-(tert-butanesulfinyl)ketimines [biblio.ugent.be]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Common side reactions in the synthesis of substituted pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyrrolidines.
Section 1: Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction yield for the synthesis of a substituted pyrrolidine is significantly lower than expected or non-existent. What are the potential causes and how can I improve it?
Answer:
Low yields are a common challenge in organic synthesis. The underlying cause can often be traced back to several factors related to reaction conditions, reagent quality, or workup procedures. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to help diagnose the root cause of low product yield.
Technical Support Center: Purification of 2-(4-Chlorophenyl)pyrrolidine Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(4-Chlorophenyl)pyrrolidine hydrochloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue, particularly with amine hydrochlorides. Here are several strategies to address this:
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Reduce the rate of cooling: Rapid cooling often promotes oiling. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.
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Use a higher boiling point solvent: A higher boiling solvent can sometimes prevent oiling by allowing crystallization to occur at a higher temperature.
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Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until the oil dissolves. Then, allow it to cool slowly.
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Introduce a seed crystal: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
Q2: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?
A2: If crystals do not form even after the solution has cooled to room temperature, the solution may be too dilute or supersaturation has not been achieved.
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Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much solvent, which could lead to impurity precipitation.
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Cool to a lower temperature: Place the flask in an ice-salt bath or a freezer to achieve a lower temperature, which will further decrease the solubility of your compound.
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Utilize an anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
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Incomplete crystallization: Allow sufficient time for the crystallization process to complete. Cooling the solution in an ice bath for an extended period can help maximize crystal formation.
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Loss of product during filtration: Ensure the filter paper is properly fitted to the Buchner funnel to prevent crystals from passing through. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Q4: The purified product is still colored or appears impure. What went wrong?
A4: If the final product is not of the desired purity, consider the following:
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Insoluble impurities: If there were insoluble materials in the hot solution that were not removed, a hot filtration step is necessary.
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Soluble impurities: If impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.
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Co-precipitation: Rapid crystallization can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
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Ethanol/Water: Ethanol is a good solvent for many amine hydrochlorides, and water can act as an effective anti-solvent.[1]
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Isopropanol/Diethyl Ether: Isopropanol can dissolve the hydrochloride salt, and the addition of diethyl ether can induce precipitation of the purified crystals.
A small-scale solvent screen is always recommended to determine the optimal solvent system for your specific batch of crude material.
Q2: How do I perform a small-scale solvent screen?
A2: To perform a solvent screen:
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Place a small amount of your crude material (e.g., 20-30 mg) into several different test tubes.
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Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
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If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe if it dissolves.
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If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.
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The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q3: Can I use a single solvent for recrystallization?
A3: Yes, if you can find a single solvent that meets the criteria of dissolving the compound when hot and having low solubility when cold, it can be used. However, for many amine hydrochlorides, a mixed solvent system provides better control over the crystallization process.
Data Presentation
The following table summarizes the expected outcomes for the proposed recrystallization protocols for this compound. Please note that these are estimated values based on data for structurally similar compounds and may vary depending on the initial purity of the crude material and experimental conditions.[1]
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) |
| Method A | Ethanol/Water | 70 - 85 | >99.0 |
| Method B | Isopropanol/Diethyl Ether | 75 - 90 | >98.5 |
Experimental Protocols
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Method A: Recrystallization using Ethanol/Water
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Dissolution: In an appropriate-sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add 95% ethanol in small portions until the solid is completely dissolved at the boiling point.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a few more drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Method B: Recrystallization using Isopropanol/Diethyl Ether
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of warm isopropanol with stirring.
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Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Method A.
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Induce Crystallization: Allow the isopropanol solution to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling until the solution becomes persistently turbid.
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Cooling: Stopper the flask and allow it to stand at room temperature for the crystallization to proceed. After crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold diethyl ether.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Optimizing Catalyst Systems for Asymmetric Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst systems for asymmetric pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
1. What are the most common catalyst systems for asymmetric pyrrolidine synthesis?
Commonly used catalyst systems include copper(I) and iridium(I) complexes.[1] Copper(I) catalysts are often paired with chiral ligands such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX).[1] More recently, axially chiral P,N-ligands like StackPhos have demonstrated significant success in copper-catalyzed reactions. For certain transformations, such as the reductive alkynylation of amides, a dual catalytic system of Ir/Cu/N-PINAP has been developed.[1] Organocatalysts, particularly those derived from proline, are also widely employed.
2. My reaction is showing low enantioselectivity. What are the primary factors to investigate?
Low enantioselectivity in asymmetric pyrrolidine synthesis can be attributed to several factors. The key areas to troubleshoot include:
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Chiral Ligand/Catalyst Choice: The selection of the chiral ligand or organocatalyst is critical for achieving high enantioselectivity. The steric and electronic properties of the ligand create the necessary chiral environment. If you are observing poor results with standard ligands like BOX or PyBOX, consider exploring more tunable options such as axially chiral P,N-ligands.[1]
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Catalyst Purity and Loading: Ensure the high purity of both the metal precursor and the ligand. While lower catalyst loadings are often desirable, a slight increase can sometimes enhance enantioselectivity.[1]
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction's stereochemical outcome. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[1]
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Reaction Temperature: Asymmetric reactions are typically highly sensitive to temperature. Lowering the reaction temperature generally improves enantioselectivity by favoring the transition state that leads to the major enantiomer.[1]
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Substrate Structure: The steric and electronic properties of your starting materials can also impact the stereoselectivity of the reaction.[1]
3. What is a good starting point for the metal-to-ligand ratio?
For metal-catalyzed reactions, optimizing the metal-to-ligand ratio is crucial. A good starting point for this optimization is a ratio of 1:1.1 or 1:1.2.
4. How can I improve a low reaction yield?
Low yields can stem from several issues. Consider the following troubleshooting steps:
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Increase Catalyst Loading: A slight increase in the catalyst loading may improve the reaction rate and overall yield.[1]
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Ensure Reagent and Solvent Purity: Impurities can poison the catalyst. Always use pure and dry reagents and solvents. The use of molecular sieves can be beneficial.[1]
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Suppress Side Reactions: In certain reactions, such as A³ coupling, consider using a co-catalyst or additive to minimize side reactions like alkyne homocoupling.[1]
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Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time and avoid decomposition of the product.[1]
5. My reaction is not reproducible. What are the likely causes?
A lack of reproducibility often points to inconsistencies in the experimental setup. Key factors to check include:
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Reagent and Catalyst Quality: Ensure that the quality of your reagents and catalysts is consistent across different batches.
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Reaction Conditions: Small variations in reaction setup, such as moisture or air exposure, can significantly impact the outcome.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to addressing this issue.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A stepwise guide to troubleshooting low enantiomeric excess.
Quantitative Data: Effect of Solvent on Enantioselectivity
The choice of solvent can have a dramatic impact on the enantioselectivity of a reaction. The following table summarizes the effect of different solvents on the enantiomeric ratio (er) and diastereomeric ratio (dr) of a proline-catalyzed aldol reaction.
| Solvent | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| Hexane | 65:35 | 1:2 (syn favored) |
| Methanol | Not specified | 3:1 (anti favored) |
| Acetonitrile | Not specified | Not specified |
| DMSO | 95:5 | Not specified |
| Dichloromethane (DCM) | High (at -40 °C) | >20:1 |
| Water | 97:3 | >20:1 |
Data synthesized from a study on proline-catalyzed aldol reactions and may not be directly transferable to all pyrrolidine synthesis reactions.[2]
Issue 2: Poor Diastereoselectivity
When forming multiple stereocenters, controlling diastereoselectivity is as important as enantioselectivity.
Troubleshooting Poor Diastereoselectivity
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Ligand Selection: The choice of chiral ligand is crucial for controlling diastereoselectivity. Some ligands may inherently favor the syn product, while others favor the anti product. A thorough screening of different ligand families is recommended.
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Substrate Modification: Increasing the steric bulk of the substituents on your starting materials can enhance facial bias and improve diastereocontrol.
Logical Relationship for Improving Diastereoselectivity
Caption: Key strategies for addressing poor diastereoselectivity.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol provides a general procedure for the synthesis of chiral fluorinated pyrrolidines via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene derivative.[3]
Experimental Workflow
Caption: Workflow for copper-catalyzed asymmetric pyrrolidine synthesis.
Materials:
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Copper(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)
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Azomethine ylide precursor (imine formed from the condensation of a glycine ester and an aldehyde/ketone)
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Fluorinated styrene derivative
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Anhydrous, degassed solvent (e.g., toluene)
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Base (e.g., DBU)
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Saturated aqueous NH₄Cl solution
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Organic solvent for extraction (e.g., ethyl acetate)
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Anhydrous Na₂SO₄ or MgSO₄
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Silica gel for column chromatography
Procedure:
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Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the copper(I) precatalyst (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%) in anhydrous and degassed toluene. Stir the mixture at room temperature for 1 hour to form the catalyst complex.[3]
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Reaction Assembly: To the flask containing the catalyst complex, add the azomethine ylide precursor (1.2 equivalents). Then, add the fluorinated styrene derivative (1.0 equivalent).[3]
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Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add the base (e.g., DBU) dropwise to initiate the in-situ generation of the azomethine ylide and the subsequent cycloaddition.[3]
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Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.[3]
References
Technical Support Center: Purification of 2-(4-Chlorophenyl)pyrrolidine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from the 2-(4-Chlorophenyl)pyrrolidine HCl reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 2-(4-Chlorophenyl)pyrrolidine HCl?
While specific impurities can vary based on the synthetic route, common contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. Potential impurities could be starting materials like 1-chloro-4-iodobenzene or pyrrolidine, or over-alkylated/arylated pyrrolidine derivatives.
Q2: What are the recommended methods for purifying crude 2-(4-Chlorophenyl)pyrrolidine HCl?
The primary methods for purifying 2-(4-Chlorophenyl)pyrrolidine HCl are:
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Acid-Base Extraction: This technique is highly effective for separating the basic product from non-basic impurities.
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Recrystallization: This method is suitable for removing soluble and insoluble impurities to obtain a highly crystalline product.
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Column Chromatography: This technique can be used for high-purity isolations, especially when dealing with complex impurity profiles.
Q3: How can I confirm the purity of the final product?
The purity of 2-(4-Chlorophenyl)pyrrolidine HCl can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the number of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of aqueous and organic layers. | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Low yield of the purified product. | Incomplete extraction from the organic layer. | Perform multiple extractions (e.g., 3 times) with the acidic solution to ensure complete transfer of the amine into the aqueous phase. |
| Product remains in the aqueous phase after basification. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the pyrrolidinium salt to the free base. Perform multiple extractions with the organic solvent. | |
| Product oiling out instead of precipitating as a solid HCl salt. | Presence of impurities. | The oily product can be further purified by recrystallization or column chromatography. Alternatively, try dissolving the oil in a minimal amount of a suitable solvent (e.g., isopropanol) and bubbling HCl gas through the solution or adding a solution of HCl in an organic solvent. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Incorrect solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane). |
| No crystals form upon cooling. | The solution is too dilute, or cooling is too rapid. | Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| The product precipitates as an oil. | The boiling point of the solvent is higher than the melting point of the compound, or impurities are present. | Use a lower-boiling point solvent. If impurities are the cause, an initial purification by acid-base extraction or column chromatography may be necessary. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent required to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is based on the purification of a structurally similar compound and is a common method for purifying basic compounds like 2-(4-Chlorophenyl)pyrrolidine.[1]
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Dissolution: Dissolve the crude 2-(4-Chlorophenyl)pyrrolidine HCl in a suitable organic solvent such as dichloromethane or ethyl acetate.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic pyrrolidine, making it soluble in the aqueous layer, while non-basic impurities remain in the organic layer.
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Layer Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the pH is greater than 10. This deprotonates the pyrrolidinium ion to the free base.
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Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the free base.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
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Salt Formation: To obtain the HCl salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
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Isolation: Collect the precipitated 2-(4-Chlorophenyl)pyrrolidine HCl by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Recrystallization Protocol
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Solvent Selection: Choose a suitable solvent or solvent system. For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with water or non-polar co-solvents like hexane or ethyl acetate are often effective.
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Dissolution: Place the crude 2-(4-Chlorophenyl)pyrrolidine HCl in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Data Presentation
The following table presents hypothetical data for the purification of 2-(4-Chlorophenyl)pyrrolidine HCl, illustrating the effectiveness of each method.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Acid-Base Extraction | 85 | 98 | 80 |
| Recrystallization | 95 | >99 | 75 |
| Column Chromatography | 90 | >99.5 | 60 |
Visualizations
Caption: Workflow for the purification of 2-(4-Chlorophenyl)pyrrolidine HCl via acid-base extraction.
References
Solubility of 2-(4-Chlorophenyl)pyrrolidine hydrochloride in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 2-(4-Chlorophenyl)pyrrolidine hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Is quantitative solubility data for this compound in common organic solvents readily available?
A1: Specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Solubility can be influenced by various factors including the specific isomer ((R) or (S)), purity, temperature, and the presence of moisture.
Q2: What is the expected general solubility profile of this compound in organic solvents?
A2: As an amine hydrochloride salt, this compound is generally more soluble in polar protic solvents and may have limited solubility in nonpolar or aprotic solvents. The hydrochloride salt form significantly increases its polarity compared to the freebase.
Q3: Why is my this compound not dissolving as expected?
A3: Several factors can affect solubility. These include:
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Solvent Polarity: The solvent may not be polar enough to effectively solvate the ionic hydrochloride salt.
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Temperature: Solubility is often temperature-dependent. Gentle heating may improve solubility, but be cautious of potential degradation.
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Moisture Content: The presence of water can impact solubility, sometimes increasing it in polar organic solvents. Conversely, some hydrochloride salts can be hygroscopic and turn into a sludge-like form.[1]
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pH of the Solution: Although less relevant in non-aqueous organic solvents, any residual water and its pH can play a role.
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Compound Purity: Impurities can affect the dissolution characteristics.
Q4: Can I convert the hydrochloride salt to its freebase to improve solubility in less polar organic solvents?
A4: Yes, converting the hydrochloride salt to its freebase form by treatment with a suitable base will decrease its polarity and generally increase its solubility in less polar organic solvents like diethyl ether, dichloromethane, or ethyl acetate.
Troubleshooting Guide
Encountering issues when dissolving this compound? Follow this troubleshooting guide.
Issue 1: The compound is not dissolving in the chosen organic solvent.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent may be too nonpolar. As a hydrochloride salt, it is expected to have poor solubility in nonpolar solvents like hexane or toluene. |
| Insufficient Agitation | Ensure the mixture is being vigorously stirred or agitated. Sonication can also aid in dissolution. |
| Low Temperature | Gently warm the mixture. Monitor for any signs of degradation (color change). |
| Supersaturation | You may be trying to dissolve more solute than the solvent can handle at a given temperature. Try adding more solvent. |
Issue 2: The compound forms an oil or sludge instead of dissolving.
| Possible Cause | Suggested Solution |
| Hygroscopicity | The hydrochloride salt may be absorbing moisture from the atmosphere or solvent, leading to the formation of a viscous oil.[1] Handle the compound in a dry environment (e.g., under an inert atmosphere) and use anhydrous solvents. |
| Impurity Presence | The presence of impurities can sometimes prevent crystallization and lead to oiling out. Consider purifying the compound. |
Data Presentation
As specific quantitative data is limited, the following table summarizes the expected qualitative solubility of this compound based on the general properties of amine hydrochloride salts.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The high polarity and hydrogen bonding capacity of these solvents can effectively solvate the ionic salt. |
| Polar Aprotic | DMSO, DMF | Likely Soluble | These solvents have high dielectric constants and can dissolve many salts, though they lack hydrogen bond donating ability. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | The polarity may be insufficient to overcome the lattice energy of the salt.[2] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents lack the polarity to effectively solvate the ionic hydrochloride.[3] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for determining the qualitative solubility of this compound in a given solvent.[4][5]
Materials:
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This compound
-
Test tubes or small vials
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Vortex mixer
-
Water bath (optional)
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Selection of organic solvents to be tested
Procedure:
-
Weigh approximately 25 mg of this compound into a small, dry test tube.
-
Add the selected organic solvent (e.g., 0.75 mL) to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
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Observe the mixture. A compound is considered soluble if it forms a clear solution with no visible solid particles.
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If the compound does not dissolve at room temperature, gently warm the test tube in a water bath (e.g., to 37°C) for a few minutes and observe any changes in solubility.[6] Be cautious of solvent evaporation and potential compound degradation.
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Record your observations as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems encountered with this compound.
Caption: A flowchart for troubleshooting solubility issues.
References
Technical Support Center: Stereoselective Synthesis of 2-Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of 2-substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective pyrrolidine synthesis and effectively troubleshoot common challenges, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of 2-substituted pyrrolidines?
A1: Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a significant challenge in asymmetric synthesis. The primary causes during the synthesis of 2-substituted pyrrolidines include:
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Formation of Planar Intermediates: Reactions proceeding through achiral, planar intermediates like enolates or carbocations are highly susceptible to racemization. For example, the deprotonation of the α-carbon to the substituent can lead to a planar enolate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[1]
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the activation barrier for epimerization at the stereocenter.[1]
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Equilibrium-Controlled Processes: In some instances, racemization can be a thermodynamically driven process where an equilibrium is established between the two enantiomers.[1]
-
Workup and Purification: Exposure to acidic or basic conditions during aqueous workup or prolonged contact with chromatographic media like silica gel can induce racemization.
Q2: How can I minimize racemization during N-deprotection of a 2-substituted pyrrolidine?
A2: N-deprotection is a common step where racemization can occur, particularly with harsh reagents. To minimize this:
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Choice of Protecting Group: Select a protecting group that can be removed under mild conditions. For instance, a Boc (tert-butyloxycarbonyl) group is often preferred as it can be removed under acidic conditions that are less prone to causing racemization compared to the hydrogenolysis conditions used for a Cbz (carbobenzyloxy) group, which can sometimes lead to epimerization.
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Reaction Conditions: For acidic deprotection (e.g., TFA in DCM for Boc removal), it is crucial to perform the reaction at low temperatures (e.g., 0 °C) and for the minimum time necessary. For hydrogenolysis, ensure the catalyst is of high quality and the reaction is not heated unnecessarily.
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Careful Workup: After deprotection, neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃ solution) at low temperatures to avoid prolonged exposure to harsh pH.
Q3: Can the choice of solvent impact the stereochemical outcome of my reaction?
A3: Absolutely. The solvent can significantly influence both the reaction rate and the stereoselectivity. Polar, protic solvents can stabilize charged, achiral intermediates, which can promote racemization. In contrast, non-polar, aprotic solvents are often a better choice for maintaining stereochemical integrity.[1] However, the optimal solvent is highly dependent on the specific reaction mechanism, and an empirical solvent screen is often a valuable step in optimizing a stereoselective synthesis.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Proline-Catalyzed α-Amination
Question: I am performing a proline-catalyzed α-amination of an aldehyde, but the enantiomeric excess (ee) of my product is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in proline-catalyzed reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Catalyst Quality and Loading:
-
Purity: Ensure the L-proline used is of high purity and the correct enantiomer.
-
Loading: While higher catalyst loading can increase the reaction rate, it doesn't always improve enantioselectivity. In some cases, lower catalyst loading can minimize side reactions. An optimal loading is typically between 10-30 mol%.
-
-
Reaction Temperature:
-
Lower the Temperature: Many proline-catalyzed reactions exhibit higher enantioselectivity at lower temperatures. Try running the reaction at 0 °C, -10 °C, or even -20 °C.
-
-
Solvent Choice:
-
Solvent Polarity: The choice of solvent is critical. Non-polar, aprotic solvents like chloroform, dichloromethane, or toluene often provide better enantioselectivity compared to polar solvents like DMSO or DMF.
-
-
Slow Addition of Reagents:
-
Control Concentration: For reactions involving highly reactive reagents, slow addition of one of the reactants can help maintain a low concentration of reactive intermediates and suppress background uncatalyzed reactions, which are non-selective.
-
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
Question: I am using a chiral auxiliary (e.g., a phenylglycinol-derived auxiliary) for the diastereoselective alkylation to synthesize a 2-substituted pyrrolidine, but I am getting a nearly 1:1 mixture of diastereomers. What could be wrong?
Answer: Achieving high diastereoselectivity in auxiliary-controlled reactions depends on the effective transfer of chirality from the auxiliary to the reacting center. Poor diastereoselectivity can be due to:
-
Base and Deprotonation Conditions:
-
Base Strength: The choice of base is crucial for the formation of a specific enolate geometry. Strong, bulky bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often used. Ensure the base is freshly prepared or properly titrated.
-
Temperature of Deprotonation: Deprotonation should be carried out at low temperatures (typically -78 °C) to ensure kinetic control and prevent equilibration of enolates.
-
-
Chelation Control:
-
Lewis Acids: In some cases, the addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can enhance diastereoselectivity by promoting a more rigid, chelated transition state.
-
Solvent: The solvent can affect chelation. Ethereal solvents like THF are commonly used as they can coordinate with the metal cation.
-
-
Electrophile and Addition Conditions:
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Reactivity of Electrophile: A highly reactive electrophile is generally preferred to ensure rapid trapping of the kinetically formed enolate before it has a chance to equilibrate.
-
Temperature of Addition: The electrophile should be added at low temperature (-78 °C), and the reaction should be maintained at this temperature for a sufficient period before slowly warming.
-
Issue 3: Racemization During Workup or Purification
Question: I have successfully synthesized my 2-substituted pyrrolidine with high enantiomeric excess, but I am observing a significant drop in ee after workup and column chromatography. How can I prevent this?
Answer: Racemization during post-reaction processing is a common and frustrating problem. Here’s how to mitigate it:
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Aqueous Workup:
-
Avoid Strong Acids/Bases: If your compound is sensitive to pH changes, use mild conditions for washing. For example, use a saturated solution of ammonium chloride (NH₄Cl) instead of strong acids, and saturated sodium bicarbonate (NaHCO₃) instead of strong bases.
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Minimize Contact Time: Perform extractions and washes quickly to reduce the time your product is in contact with the aqueous phase.
-
-
Column Chromatography:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent and then packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
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Flash Chromatography: Use flash chromatography with a higher flow rate to minimize the residence time of your compound on the column.
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Data Presentation
Table 1: Effect of Reaction Conditions on Enantioselectivity in Organocatalytic Synthesis of 2-Substituted Pyrrolidines
| Catalyst (mol%) | Aldehyde | Nitroalkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether (20) | Propanal | β-Nitrostyrene | Toluene | 25 | 24 | 95 | 99 | [2] |
| (S)-Diphenylprolinol TMS ether (20) | Propanal | β-Nitrostyrene | CH₂Cl₂ | 25 | 24 | 90 | 98 | [2] |
| (S)-Diphenylprolinol TMS ether (20) | Propanal | β-Nitrostyrene | THF | 25 | 48 | 85 | 95 | [2] |
| Cinchona Alkaloid Derivative (10) | Various | Various | CH₂Cl₂ | 25 | 24-72 | 70-95 | >90 | [3] |
Table 2: Diastereoselective Synthesis of 2,5-Disubstituted Pyrrolidines Using Chiral Auxiliaries
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (R)-Phenylglycinol | n-Heptyl bromide | Li/NH₃ | THF | -78 to RT | 75 | >20:1 | [4] |
| (R)-Phenylglycinol | n-Butyl magnesium bromide | - | THF | -78 to RT | 82 | trans selective | [4] |
| Evans Oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | 88 | >99:1 | [5] |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of a 2-Aryl-5-alkylpyrrolidine
This protocol describes the synthesis of a 2,5-disubstituted pyrrolidine via a Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral prolinol derivative.
Materials:
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(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
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Propanal (1.5 mmol)
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trans-β-Nitrostyrene (1.0 mmol)
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Toluene (2.0 mL)
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Anhydrous MgSO₄
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Saturated aqueous NH₄Cl solution
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Ethyl acetate
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Hexane
Procedure:
-
To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol) in toluene (2.0 mL) at room temperature, add propanal (1.5 mmol).
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Add trans-β-nitrostyrene (1.0 mmol) to the mixture.
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Stir the reaction mixture at room temperature for 24 hours.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product is then carried on to the next step (reductive cyclization) without further purification. The subsequent reduction with H₂ over Pd/C affords the desired 2-substituted pyrrolidine. The enantiomeric excess of the Michael adduct can be determined by chiral HPLC analysis.
Protocol 2: Diastereoselective Synthesis of a trans-2,5-Disubstituted Pyrrolidine Using a Chiral Auxiliary
This protocol outlines the synthesis of a trans-2,5-disubstituted pyrrolidine using a chiral auxiliary derived from (R)-phenylglycinol.
Materials:
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Chiral imine derived from (R)-phenylglycinol and an aromatic aldehyde (1.0 mmol)
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Grignard reagent (e.g., n-butyl magnesium bromide, 2.0 M in THF, 1.5 mmol)
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Anhydrous THF (10 mL)
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Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the chiral imine (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add the Grignard reagent (1.5 mmol) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
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Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product containing the chiral auxiliary is then subjected to auxiliary removal (e.g., by hydrogenolysis) to yield the desired 2-substituted pyrrolidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before auxiliary removal.[4]
Visualizations
Caption: Workflow for Preventing Racemization in 2-Substituted Pyrrolidine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Challenges in Cathinone Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the determination of cathinone-like structures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to differentiate cathinone isomers using mass spectrometry?
A1: Differentiating cathinone isomers, especially positional isomers (e.g., 3-FMC vs. 4-FMC), is a significant challenge because they possess the same molecular weight and elemental composition, resulting in identical mass-to-charge ratios for their precursor ions.[1][2] Their structural similarity often leads to nearly identical fragmentation patterns under standard mass spectrometric conditions like Collision-Induced Dissociation (CID), making them hard to distinguish by mass spectra alone.[1][3] Effective differentiation, therefore, relies heavily on achieving chromatographic separation before mass analysis or using advanced analytical techniques.[4][5]
Q2: My cathinone analyte appears to be degrading during GC-MS analysis. What is causing this?
A2: Cathinones are known to be thermally labile, meaning they can break down in the high temperatures of a GC injection port.[6][7] The primary degradation pathway is an oxidative process that involves the loss of two hydrogen atoms, resulting in a characteristic mass shift of -2 Da in the degradation product.[8][9][10] This is particularly problematic for quantitative analysis as it reduces the amount of the parent analyte reaching the detector.[11] Factors influencing this degradation include injection temperature, residence time in the inlet, and the presence of active sites in the GC liner.[8][9]
Q3: What are matrix effects and how do they impact the LC-MS/MS quantification of cathinones?
A3: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix (e.g., salts, lipids, proteins in blood or urine) co-elute with the target analyte and interfere with the ionization process in the mass spectrometer source.[12] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[13] For cathinones, significant ion suppression has been observed in both urine and plasma samples, which can compromise the sensitivity and accuracy of the method.[12] Proper sample cleanup and the use of isotopically labeled internal standards are crucial to mitigate these effects.[13]
Q4: I'm observing poor recovery of my target cathinones during solid-phase extraction (SPE). What are the likely causes?
A4: Low recovery during SPE can be attributed to several factors related to the chemical nature of cathinones and the extraction methodology. Cathinones are more stable in acidic conditions and can degrade in neutral or alkaline environments, so sample pH is critical.[7] The choice of SPE sorbent is also vital; mixed-mode cation-exchange sorbents are often effective.[11] Other common issues include using an inappropriate wash solvent that prematurely elutes the analyte, an elution solvent that is too weak to desorb the analyte, or an excessively high flow rate during sample loading or elution.[7]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the analysis of cathinone-like structures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ghost peaks or analyte carryover in LC-MS/MS. | 1. Inadequate cleaning of the injection port/syringe. 2. Adsorption of basic cathinone analytes onto active sites in the LC flow path. 3. Insufficient column flushing between injections. | 1. Use a strong needle wash solution (e.g., a high percentage of organic solvent with acid). 2. Employ a column with advanced shielding technology to minimize silanol interactions. 3. Increase the column flush volume and/or duration at the end of the gradient. |
| Appearance of a peak with a mass shift of -2 Da in GC-MS. | Thermal degradation of the cathinone in the GC inlet. The β-keto group makes the molecule susceptible to oxidation.[8][10] | 1. Lower the injection port temperature. This is the most effective way to minimize thermal degradation.[9][10] 2. Use a split-mode injection to reduce the sample's residence time in the hot inlet.[8] 3. Ensure a clean and inert GC liner. Deactivated liners should be used and replaced frequently to eliminate active sites that promote degradation.[8] |
| Co-elution of positional isomers (e.g., 3-MMC and 4-MMC). | The chromatographic method lacks the selectivity to resolve structurally similar isomers. Standard C18 columns may be insufficient. | 1. Optimize the stationary phase. Consider using a column with different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, which can enhance resolution through pi-pi interactions.[1] 2. Adjust mobile phase composition and gradient. Small changes in pH, organic modifier, or gradient slope can significantly impact selectivity. 3. Lower the column temperature. This can sometimes increase interaction with the stationary phase and improve separation, albeit at the cost of longer run times. |
| Inconsistent quantitative results and high variability. | 1. Matrix effects (ion suppression/enhancement) in LC-MS/MS.[12] 2. Analyte instability in processed samples or stock solutions.[7] 3. Inconsistent extraction efficiency. | 1. Incorporate a stable isotope-labeled internal standard for each analyte to compensate for matrix effects and extraction variability.[13] 2. Validate sample stability. Ensure samples are stored frozen and in acidic conditions.[7] Prepare stock solutions in non-reactive solvents and store them appropriately. 3. Optimize and validate the sample preparation method to ensure high and reproducible recovery.[5][14] |
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Selected Cathinones
Note: These parameters are illustrative and require optimization for specific instruments and methods.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Mephedrone | 178.1 | 160.1 | 145.1 | 15-25 |
| Methylone | 208.1 | 190.1 | 77.1 | 15-30 |
| MDPV | 276.2 | 175.1 | 135.1 | 20-35 |
| α-PVP | 232.2 | 126.1 | 91.1 | 20-35 |
| Pentedrone | 192.2 | 121.1 | 86.1 | 15-25 |
| Butylone | 222.1 | 204.1 | 77.1 | 15-30 |
| Data compiled from multiple sources.[15][16] |
Table 2: Comparison of Extraction Recovery from Biological Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Multiple Cathinones | Urine | Mixed-Mode SPE | 65 - 98% | [11] |
| Multiple Cathinones | Blood | Mixed-Mode SPE | 50 - 73% | [11] |
| 22 Cathinones | Urine | Solid-Phase Extraction (SPE) | 84 - 104% | [5][14] |
| 22 Cathinones | Blood | Solid-Phase Extraction (SPE) | 81 - 93% | [5][14] |
| 10 Cathinones | Oral Fluid | Solid-Phase Extraction (SPE) | 34.5 - 90.3% | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cathinones from Urine
This protocol provides a general methodology for extracting cathinone-like structures from urine using a mixed-mode cation-exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate volume of an internal standard stock solution.
-
Add 1 mL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to acidify the sample and ensure the cathinones are protonated.
-
Vortex the sample for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge (e.g., 3 mL, 60 mg) by sequentially passing the following solvents:
-
2 mL Methanol
-
2 mL Deionized Water
-
2 mL Acidic Buffer (e.g., 0.1 M phosphate buffer, pH 6.0)
-
-
Ensure the sorbent bed does not go dry during conditioning.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interferences:
-
2 mL Deionized Water
-
2 mL 0.1 M Acetic Acid
-
2 mL Methanol
-
-
After the final wash, dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the cathinones from the cartridge with 2 mL of a freshly prepared basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS method.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: General Purpose LC-MS/MS Analysis
This protocol describes a general LC-MS/MS method for the separation and detection of cathinones.
-
Liquid Chromatography (LC) System:
-
Column: A high-efficiency column suitable for polar basic compounds, such as a C18 with advanced shielding or a biphenyl phase (e.g., 100 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry (MS) System:
-
Instrument: A tandem quadrupole mass spectrometer (QqQ) or a high-resolution instrument like a Q-TOF.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Source Parameters: Optimize parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's recommendations.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte, optimize at least two precursor-to-product ion transitions (one for quantification, one for qualification) by infusing individual standards.[16]
-
Data Acquisition: Create an acquisition method containing the optimized MRM transitions and retention times for all target analytes and internal standards.
-
Visualizations
Caption: General experimental workflow for the determination of cathinones.
Caption: Troubleshooting flowchart for thermal degradation in GC-MS.
Caption: Logical relationships of common cathinone structural modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. research.vu.nl [research.vu.nl]
- 5. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actamedica.org [actamedica.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ojp.gov [ojp.gov]
- 12. lcms.cz [lcms.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with β-Aminoethyltrifluoroborates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reactions of potassium β-aminoethyltrifluoroborates.
Frequently Asked Questions (FAQs)
Q1: How stable are potassium β-aminoethyltrifluoroborate salts? Do they require special handling?
A1: Potassium β-aminoethyltrifluoroborates are a significant improvement over other organoboron reagents in terms of stability. They are typically air- and moisture-stable crystalline solids or powders that can be handled on the benchtop and stored for extended periods without noticeable degradation.[1][2] This robustness makes them highly attractive for use in various synthetic applications, including diversity-oriented synthesis, as they can be prepared in advance and stored until needed.[1][2]
Q2: My Suzuki-Miyaura reaction is resulting in a low yield. What are the most common issues?
A2: Low yields in these coupling reactions can often be attributed to suboptimal reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical and highly dependent on the specific substrates being used. For instance, a catalyst system that works well for one β-aminoethyltrifluoroborate and aryl halide pair may not be effective for another.[1] Inadequate degassing of the reaction mixture can also lead to the oxidation and deactivation of the palladium(0) catalyst.
Q3: I am not observing any product formation. What catalyst system should I try?
A3: If a particular catalyst system is failing, switching to a different one is a recommended troubleshooting step. For example, while PdCl2(dppf)·CH2Cl2 is effective in many cases, some substrate combinations do not yield the desired product with this catalyst.[1] In such instances, a catalyst system composed of Pd(OAc)2 and a sterically hindered, electron-rich phosphine ligand like RuPhos has been shown to be successful.[1] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for a specific transformation.
Q4: What are the typical reaction conditions for coupling β-aminoethyltrifluoroborates?
A4: A common starting point for the Suzuki-Miyaura coupling of β-aminoethyltrifluoroborates involves a palladium catalyst, a base, and a mixed solvent system. A frequently used system employs PdCl2(dppf)·CH2Cl2 as the catalyst with Cs2CO3 as the base in a toluene/water mixture.[1][2] However, optimization is often required, and other systems, such as Pd(OAc)2 with the RuPhos ligand in a THF/water mixture, have also proven effective.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective catalyst system for the specific substrates. | Screen alternative palladium catalysts and phosphine ligands. A system of Pd(OAc)₂ with RuPhos is a good alternative to PdCl₂(dppf)·CH₂Cl₂.[1] |
| Catalyst deactivation. | Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst to prevent oxidation of the active Pd(0) species. | |
| Incorrect base or solvent. | Verify that the appropriate base (e.g., Cs₂CO₃) and solvent system (e.g., toluene/H₂O or THF/H₂O) are being used, as these can significantly influence reaction efficiency.[1][3] | |
| Formation of Side Products | Homocoupling of the aryl halide. | This can occur at elevated temperatures or with highly active catalysts. Consider lowering the reaction temperature or screening different ligands that favor cross-coupling over homocoupling. |
| Protodeboronation of the trifluoroborate. | This can be an issue with certain substrates or if the reaction conditions are too harsh. Using milder bases or reaction conditions may help to mitigate this side reaction. | |
| Inconsistent Results | Reagent quality. | Although β-aminoethyltrifluoroborates are stable, ensure that all reagents, including the aryl halide, catalyst, base, and solvents, are of high purity. |
Data on Optimized Reaction Conditions
The selection of the catalyst and ligand is crucial for achieving high yields. The following tables summarize the results from optimization studies for the coupling of potassium β-aminoethyltrifluoroborates with various aryl halides.
Table 1: Optimization of Catalyst and Ligand for Coupling with 4-Bromobenzonitrile
| Entry | Palladium Source (mol %) | Ligand (mol %) | Base | Solvent | Yield (%) |
| 1 | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 60 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 90 |
| 3 | PdCl₂(dppf)·CH₂Cl₂ (10) | - | Cs₂CO₃ | Toluene/H₂O | 81 |
| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene/H₂O | 20 |
| 5 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene/H₂O | 35 |
| 6 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | THF/H₂O | 71 |
| Data adapted from Organic Letters, 2007, 9 (2), pp 203–206.[1] |
Table 2: Coupling with Electron-Poor Electrophiles using Optimized Conditions
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (5 mol %) | Cs₂CO₃ | Toluene/H₂O | 90 |
| 2 | 4-Iodoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (5 mol %) | Cs₂CO₃ | Toluene/H₂O | 85 |
| 3 | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ (5 mol %) | Cs₂CO₃ | Toluene/H₂O | 88 |
| 4 | 4-(Trifluoromethyl)phenyl triflate | PdCl₂(dppf)·CH₂Cl₂ (5 mol %) | Cs₂CO₃ | Toluene/H₂O | 87 |
| 5 | Methyl 4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ (5 mol %) | Cs₂CO₃ | Toluene/H₂O | 90 |
| Data adapted from Organic Letters, 2007, 9 (2), pp 203–206.[2] |
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling
A detailed, step-by-step procedure for the coupling reaction is outlined below.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the potassium β-aminoethyltrifluoroborate (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and cesium carbonate (3.0 equiv.).
-
Solvent Addition: Add the solvent system, for example, a 3:1 mixture of toluene and water.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, such as PdCl2(dppf)·CH2Cl2 (5 mol %).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired phenethylamine derivative.
Troubleshooting Logic
When encountering issues such as low yield, a systematic approach to troubleshooting is recommended. The following diagram illustrates a logical workflow for addressing common problems.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
Purification of hydrochloride salts using acetone and hexane wash
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of hydrochloride (HCl) salts, with a specific focus on acetone and hexane wash techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my amine-based active pharmaceutical ingredient (API) converted to a hydrochloride salt?
Converting amines to their hydrochloride salts is a common practice in pharmaceutical development for several reasons. This conversion can improve the compound's stability, increase its aqueous solubility which can enhance bioavailability, and facilitate easier handling by producing a crystalline solid from an oily or amorphous freebase.[1]
Q2: What is the principle behind using acetone and hexane to wash hydrochloride salts?
The principle lies in the differential solubility of the hydrochloride salt and its impurities. Hydrochloride salts, being polar, generally have low solubility in non-polar or moderately polar organic solvents like hexane and acetone.[2] Conversely, many organic impurities, such as unreacted starting materials or by-products, are more soluble in these solvents. Washing the crude salt with acetone and/or hexane can selectively dissolve and remove these impurities, leaving the purified hydrochloride salt behind.
Q3: When should I use an acetone wash versus a hexane wash?
-
Acetone Wash: Acetone is a polar aprotic solvent that is effective at dissolving many organic impurities. It is a good general-purpose washing solvent for hydrochloride salts. However, care must be taken as some hydrochloride salts may have partial solubility in acetone, which could lead to yield loss.[2]
-
Hexane Wash: Hexane is a non-polar solvent, making it ideal for removing non-polar impurities, such as residual grease, oils, and certain organic by-products. It is generally less likely to dissolve the polar hydrochloride salt compared to acetone.
Often, a sequential wash with both solvents is employed, starting with hexane to remove non-polar contaminants, followed by acetone to remove a broader range of organic impurities.
Q4: Can the hydrochloride salt revert to its free base form during purification?
While less common during a simple solvent wash, it is possible under certain conditions. The stability of the salt can be compromised if exposed to basic conditions or if the salt is inherently unstable. If you observe your salt becoming oily or changing its appearance on a Thin Layer Chromatography (TLC) plate after washing, it's advisable to confirm its identity using analytical methods like NMR.[3]
Troubleshooting Guides
Problem 1: The hydrochloride salt "oils out" during precipitation or washing.
"Oiling out" refers to the separation of the product as a liquid or oil instead of a crystalline solid. This is a common issue that can trap impurities and hinder purification.
Possible Causes and Solutions:
| Cause | Solution |
| High concentration of impurities: | Impurities can lower the melting point of the mixture, causing it to separate as an oil. |
| Solution: Attempt a pre-purification step, such as a preliminary wash with a less polar solvent like hexane, before the main purification. | |
| Cooling the solution too quickly: | Rapid cooling can lead to precipitation at a temperature above the compound's melting point in the solvent mixture. |
| Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. | |
| Inappropriate solvent system: | The solvent may be too non-polar, causing the salt to precipitate out of solution as an oil. |
| Solution: Try a slightly more polar solvent or a solvent mixture. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
Problem 2: Significant loss of product during the washing step.
A noticeable decrease in yield after washing can be disheartening.
Possible Causes and Solutions:
| Cause | Solution |
| Partial solubility of the hydrochloride salt in the wash solvent: | Even if sparingly soluble, some loss can occur, especially with larger volumes of solvent. |
| Solution: Use minimal amounts of cold washing solvent. Pre-chilling the solvent in an ice bath can significantly reduce solubility. | |
| Presence of water in the wash solvent: | Many hydrochloride salts are water-soluble. "Wet" acetone can dissolve a substantial amount of the product. |
| Solution: Ensure your solvents are anhydrous. Use freshly opened solvents or dry them using appropriate drying agents (e.g., anhydrous magnesium sulfate for acetone). | |
| Mechanical loss during filtration: | Product can be lost during transfer or by passing through the filter paper. |
| Solution: Ensure proper filtration technique. Use a filter paper with an appropriate pore size. Rinse the flask and filtration apparatus with a small amount of cold, fresh solvent to recover any residual product. |
Problem 3: The purified salt is still not meeting the required purity specifications.
After washing, analytical data (e.g., HPLC, NMR) indicates the presence of persistent impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Co-precipitation of impurities: | Some impurities may have similar solubility profiles to the desired salt and precipitate along with it. |
| Solution: Consider a full recrystallization instead of just a wash. This involves dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to crystallize slowly upon cooling. | |
| The impurity is also a salt: | If the impurity is also a salt with similar solubility, a simple wash will be ineffective. |
| Solution: Alternative purification techniques such as column chromatography on a suitable stationary phase (e.g., silica gel, alumina) or preparative HPLC may be necessary. | |
| The impurity is insoluble in the wash solvents: | If the impurity does not dissolve in acetone or hexane, it will not be removed by washing. |
| Solution: Try a different wash solvent in which the impurity is soluble but the product is not. Alternatively, a recrystallization from a solvent that leaves the impurity undissolved in the hot solution, allowing for hot filtration, may be effective. |
Data Presentation
The following tables provide an illustrative template for recording and comparing data before and after the purification of hydrochloride salts. Researchers are encouraged to maintain similar records to optimize and troubleshoot their purification protocols.
Table 1: Illustrative Solubility Screening of a Hypothetical Hydrochloride Salt
| Solvent | Temperature | Solubility (mg/mL) | Observations |
| Acetone | 25°C | 0.5 | Sparingly soluble |
| Acetone | 50°C | 5.2 | Moderately soluble |
| Hexane | 25°C | <0.1 | Insoluble |
| Hexane | 50°C | <0.1 | Insoluble |
| Isopropanol | 25°C | 2.1 | Soluble |
| Isopropanol | 50°C | 25.8 | Very soluble |
Table 2: Illustrative Purity and Yield Data Before and After Washing
| Purification Step | Compound | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Acetone Wash | Compound A-HCl | 92.5 | 98.1 | 85 |
| Hexane Wash | Compound B-HCl | 95.2 | 97.5 | 92 |
| Hexane then Acetone Wash | Compound C-HCl | 90.1 | 99.2 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Acetone Wash of a Hydrochloride Salt
-
Preparation: Place the crude, dry hydrochloride salt in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a minimal volume of cold (0-5 °C) anhydrous acetone to the flask, sufficient to form a slurry. A general starting point is 5-10 mL of acetone per gram of crude salt.
-
Stirring: Stir the slurry vigorously for 15-30 minutes at room temperature or in an ice bath.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of cold, anhydrous acetone.
-
Drying: Dry the purified salt under high vacuum to remove residual solvent.
Protocol 2: General Procedure for Hexane Wash of a Hydrochloride Salt
-
Preparation: Place the crude, dry hydrochloride salt in a clean Erlenmeyer flask with a magnetic stir bar.
-
Solvent Addition: Add a minimal volume of anhydrous hexane to the flask to create a slurry (approximately 5-10 mL per gram of crude salt).
-
Stirring: Stir the slurry vigorously for 15-30 minutes at room temperature.
-
Filtration: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of fresh hexane.
-
Drying: Dry the purified salt thoroughly under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of hydrochloride salts.
Caption: Troubleshooting logic for "oiling out" of hydrochloride salts.
References
Validation & Comparative
Comparative Efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs): A Guide for Researchers
A critical evaluation of the pharmacological data for common SSRIs, providing a comparative framework for drug development and research. Please note that a comprehensive search of scientific literature and patent databases yielded no publicly available efficacy data for 2-(4-Chlorophenyl)pyrrolidine hydrochloride as a selective serotonin reuptake inhibitor (SSRI). Therefore, this guide focuses on a comparative analysis of well-established SSRIs.
This guide is intended for researchers, scientists, and drug development professionals, offering a concise comparison of the efficacy of commonly prescribed SSRIs. The data presented is compiled from various preclinical and clinical studies to aid in the understanding of the pharmacological profiles of these agents.
In Vitro Efficacy: Binding Affinity for the Serotonin Transporter (SERT)
The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. The binding affinity of a compound for SERT is a key indicator of its potency. This is typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower Ki or IC50 value indicates a higher binding affinity and greater potency.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT Selectivity vs. NET | SERT Selectivity vs. DAT |
| Citalopram | 1.16 | >10,000 | >10,000 | >8620 | >8620 |
| Escitalopram | 0.89 | 7,800 | >10,000 | ~8764 | >11235 |
| Fluoxetine | 0.81 | 240 | 2,000 | ~296 | ~2469 |
| Paroxetine | 0.13 | 40 | 130 | ~308 | ~1000 |
| Sertraline | 0.29 | 420 | 25 | ~1448 | ~86 |
Data compiled from various in vitro studies. Actual values may vary between studies and experimental conditions.
In Vivo Efficacy: Preclinical Animal Models
The antidepressant potential of SSRIs is often evaluated in animal models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
| Compound | Animal Model | Dose Range | Observed Effect |
| Citalopram | Mouse FST | 10-30 mg/kg | Significant decrease in immobility time. |
| Escitalopram | Mouse FST | 5-20 mg/kg | Significant decrease in immobility time. |
| Fluoxetine | Rat FST | 5-20 mg/kg | Significant decrease in immobility time. |
| Paroxetine | Mouse FST | 5-20 mg/kg | Significant decrease in immobility time. |
| Sertraline | Mouse FST | 5-20 mg/kg | Significant decrease in immobility time. |
Results are representative of findings from multiple preclinical studies and can vary based on the specific experimental protocol and animal strain.
Clinical Efficacy: Major Depressive Disorder (MDD)
The ultimate measure of an antidepressant's efficacy is its performance in clinical trials for the treatment of Major Depressive Disorder (MDD). Key endpoints in these trials include response rates (significant reduction in depressive symptoms) and remission rates (virtual absence of depressive symptoms).
| Compound | Typical Daily Dose (mg) | Approximate Remission Rate (%) |
| Citalopram | 20-40 | 28-33 |
| Escitalopram | 10-20 | 35-45[1] |
| Fluoxetine | 20-60 | 25-35 |
| Paroxetine | 20-50 | 30-40 |
| Sertraline | 50-200 | 30-40 |
Remission rates are based on meta-analyses and large-scale clinical trials and can be influenced by factors such as study duration, patient population, and the specific rating scale used.[2]
Experimental Protocols
Radioligand Binding Assay for SERT
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).
-
Radioligand (e.g., [³H]Citalopram or [¹²⁵I]RTI-55).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the hSERT-expressing cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Materials:
-
Test animals (mice or rats).
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test compound administered at various doses prior to the test.
-
Vehicle control.
-
Video recording and analysis software.
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each animal into the cylinder of water for a set period (typically 6 minutes).
-
Record the entire session for later analysis.
-
After the test, remove the animals from the water, dry them, and return them to their home cages.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[3][4][5][6][7]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of SSRIs and a typical experimental workflow for their evaluation.
Caption: Mechanism of Action of SSRIs.
Caption: Drug Discovery Workflow for SSRIs.
References
- 1. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SSRI Therapy for Depression · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. lasa.co.uk [lasa.co.uk]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Substituted Pyrrolidine Analogs: Unveiling Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the biological potency of various substituted pyrrolidine analogs, supported by quantitative data from recent studies. Detailed experimental protocols for key assays are also presented to facilitate reproducibility and further investigation.
Quantitative Comparison of Biological Activities
The biological activity of substituted pyrrolidine analogs is significantly influenced by the nature and position of their substituents. The following tables summarize the quantitative data for various analogs across different therapeutic areas.
Anticancer Activity
Substituted pyrrolidines have shown significant potential as anticancer agents by targeting various cancer cell lines.
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 3h | Polysubstituted pyrrolidine | HCT116 | 2.9 - 16 | [4][5] |
| 3k | Polysubstituted pyrrolidine | HCT116, HL60 | 2.9 - 16 | [4][5] |
| 37e | Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone | MCF-7 | 17 | [6] |
| HeLa | 19 | [6] | ||
| 5e | Spirooxindole pyrrolidine | A549 (lung cancer) | 3.48 | [7][8] |
| 5f | Spirooxindole pyrrolidine | A549 (lung cancer) | 1.2 | [7][8] |
Key Findings:
-
Polysubstituted pyrrolidines 3h and 3k demonstrated potent inhibitory effects against a panel of 10 cancer cell lines.[4][5]
-
Spirooxindole pyrrolidine analogs, particularly compound 5f , exhibited strong cytotoxicity against the A549 lung cancer cell line with an IC50 value of 1.2 µM.[7][8]
-
Structure-activity relationship (SAR) analysis of phenyl/thiophene dispiro analogs indicated that derivatives with electron-donating groups, such as methoxy and methyl, generally exhibited lower IC50 values.[6]
Antiviral Activity
Certain pyrrolidine analogs have emerged as potent inhibitors of viral replication.
| Compound | Substitution Pattern | Target Virus | IC50 (nM) | Reference |
| NBD-14189 (71) | Pyrrole analog | HIV-1 | 89 | [1] |
| Ombitasvir (13) | Pyrrolidine-containing analog | Hepatitis C Virus (HCV) NS5A | - | [1] |
Key Findings:
-
NBD-14189, a pyrrole analog, displayed significant anti-HIV-1 activity with an IC50 of 89 nM.[1]
-
Ombitasvir is a marketed antiviral drug containing a pyrrolidine ring that effectively inhibits the HCV NS5A protein, which is crucial for viral replication.[1]
Enzyme Inhibition
Substituted pyrrolidines act as inhibitors of various enzymes implicated in disease pathogenesis.
| Compound | Substitution Pattern | Target Enzyme | IC50 / Ki | Reference |
| 23t | Pyrrolidine sulfonamide | GlyT1 | Ki = 0.001 µM | [6] |
| 51a | (S)-pyrrolidine | CXCR4 receptor | IC50 = 79 nM | [6] |
| 23d | Pyrrolidine sulfonamide with 4-trifluorophenyl substitution | DPP-IV | IC50 = 11.32 ± 1.59 μM | [2][9] |
| 15g | Phenyl- and methyl-substituted with indole ring | Carbonic Anhydrase/Acetylcholinesterase | IC50 = 0.029 µM | [2][9] |
| 42f | Rhodanine-substituted spirooxindole pyrrolidine | α-amylase | IC50 = 1.57 ± 0.10 μg/mL | [2][9] |
Key Findings:
-
Pyrrolidine sulfonamides, such as compound 23t , have shown high potency as GlyT1 inhibitors.[6]
-
(S)-pyrrolidine derivative 51a demonstrated excellent binding affinity to the CXCR4 receptor, a key target in cancer metastasis.[6]
-
Compound 23d exhibited the best inhibition against the DPP-IV enzyme, a target for type 2 diabetes.[2][9]
-
The rhodanine-substituted spirooxindole pyrrolidine 42f showed significant α-amylase inhibition, comparable to the reference drug acarbose.[2][9]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidine analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (Example: DPP-IV Inhibition)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the DPP-IV enzyme, a suitable buffer, and the substrate (e.g., Gly-Pro-p-nitroanilide).
-
Inhibitor Addition: Add varying concentrations of the substituted pyrrolidine analogs to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).
-
Signal Detection: Measure the product formation, which can be a fluorescent or colorimetric signal, using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[2][9]
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and biological relationships.
Caption: A generalized workflow for the discovery and development of novel substituted pyrrolidine analogs as therapeutic agents.
Caption: A simplified diagram illustrating the antagonistic effect of a substituted pyrrolidine analog on the CXCR4 signaling pathway, leading to the inhibition of cancer metastasis.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (R)- and (S)-Enantiomers of 2-(4-Chlorophenyl)pyrrolidine: A Guide for Researchers
A critical analysis of the stereochemical impact on the biological activity of 2-(4-Chlorophenyl)pyrrolidine enantiomers for researchers, scientists, and drug development professionals.
This guide synthesizes the available information on chiral 2-aryl-pyrrolidines and provides a framework for the potential differential efficacy of the (R)- and (S)-enantiomers of 2-(4-Chlorophenyl)pyrrolidine.
The Critical Role of Stereochemistry in Pyrrolidine Derivatives
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds due to its unique structural and chemical properties. The stereochemistry of substituents on the pyrrolidine ring plays a pivotal role in determining the pharmacological profile of these molecules.[1][2] Different stereoisomers can exhibit varied binding affinities for receptors and enzymes, leading to differences in efficacy, potency, and even mechanism of action.[1][2]
For instance, studies on chiral arylpyrrolidinols have demonstrated that the antinociceptive activity is clearly influenced by the stereochemical features of the molecule.[3] This underscores the general principle that the specific spatial arrangement of atoms is crucial for molecular recognition by biological systems. The synthesis of specific stereoisomers, or enantioselective synthesis, is therefore a key aspect in the development of pyrrolidine-based therapeutic agents.[4][5][6][7][8]
Enantioselective Synthesis and Potential Biological Activities
The generation of enantiomerically pure (R)- and (S)-2-(4-Chlorophenyl)pyrrolidine is achievable through various stereoselective synthesis methods.[4][5][6][7][8] These methods are essential for enabling the separate investigation of the pharmacological properties of each enantiomer.
While specific data for each enantiomer of 2-(4-Chlorophenyl)pyrrolidine is lacking, the broader class of 2-aryl-pyrrolidines has been associated with a range of biological activities, including but not limited to:
-
Antinociceptive effects: As demonstrated by related chiral arylpyrrolidinols.[3]
-
Neurological activity: The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system.
-
Anticancer properties: Various chiral pyrrolidine derivatives have been investigated for their potential in oncology.[9][10]
It is highly probable that the (R)- and (S)-enantiomers of 2-(4-Chlorophenyl)pyrrolidine will display quantitative and qualitative differences in these or other biological activities.
Data on Chiral 2-Aryl-Pyrrolidine Derivatives
To illustrate the significance of stereochemistry, the following table summarizes findings from studies on analogous chiral 2-aryl-pyrrolidine compounds.
| Compound Class | Enantiomer(s) Studied | Observed Biological Activity Difference | Reference |
| Arylpyrrolidinols | (2R,3S) vs. other stereoisomers | The (2R,3S) enantiomer was identified as the eutomer (more active enantiomer) for antinociceptive activity in a formalin test. | [3] |
| Chiral Pyrrolidine-2,5-diones | (+) and (-) enantiomers | Enantiomers of crispine A analogues showed strong and distinct antileishmanial, antinociceptive, and antiviral activities. | [10] |
Experimental Protocols for Comparative Efficacy Studies
To definitively assess the differential efficacy of (R)- and (S)-2-(4-Chlorophenyl)pyrrolidine, a series of in vitro and in vivo experiments would be required.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of each enantiomer to a panel of relevant biological targets (e.g., receptors, enzymes, ion channels). This would involve radioligand binding assays or fluorescence-based assays.
-
Functional Assays: To measure the functional consequence of binding, such as agonist or antagonist activity at a specific receptor. This could involve measuring second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression.
-
Enzyme Inhibition Assays: To assess the inhibitory potency of each enantiomer against specific enzymes. This would involve incubating the enzyme with its substrate and varying concentrations of the test compound.
In Vivo Studies
-
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer in a suitable animal model. This would involve administering the compound and measuring its concentration in plasma and tissues over time.
-
Pharmacodynamic/Efficacy Studies: To evaluate the therapeutic effect of each enantiomer in a relevant animal model of disease. The choice of model would depend on the suspected therapeutic area based on in vitro findings.
-
Toxicology Studies: To assess the potential toxicity of each enantiomer. This would involve acute and chronic toxicity studies in animals.
Visualizing Experimental Workflows and Logical Relationships
Hypothetical Experimental Workflow for Comparative Efficacy
Caption: A hypothetical workflow for the comparative evaluation of (R)- and (S)-2-(4-Chlorophenyl)pyrrolidine.
Logical Relationship of Stereochemistry and Biological Activity
Caption: The relationship between stereochemistry and biological activity for chiral molecules.
Conclusion
While direct comparative data for the (R)- and (S)-enantiomers of 2-(4-Chlorophenyl)pyrrolidine is currently unavailable, the established principles of stereopharmacology and evidence from related chiral pyrrolidine derivatives strongly suggest that their biological activities will differ. The enantioselective synthesis of these compounds is a critical first step to enable rigorous investigation of their individual pharmacological profiles. The experimental framework outlined in this guide provides a roadmap for future research to elucidate the specific properties of each enantiomer, which is essential for any potential therapeutic development. Researchers are encouraged to pursue these studies to unlock the full potential of this chemical scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vitro Activity of Pyrrolidine Derivatives Against GABA Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro activity of various pyrrolidine derivatives as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is regulated by four distinct transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)[1][2][3]. Inhibition of these transporters can prolong the inhibitory action of GABA, representing a promising therapeutic strategy for neurological disorders such as epilepsy[4][5]. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential pathways and workflows to support research and development in this area.
Comparative In-Vitro Activity of Pyrrolidine Derivatives
The following tables summarize the inhibitory potency (IC₅₀ or pIC₅₀) of various pyrrolidine derivatives against the four major GABA transporter subtypes. These values have been compiled from multiple studies to provide a comparative overview. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the GABA uptake activity. pIC₅₀ is the negative logarithm of the IC₅₀ value, with higher values indicating greater potency.
Table 1: Inhibitory Potency of Pyrrolidine-2-Acetic Acid Derivatives
| Compound | Target | IC₅₀ (µM) | pIC₅₀ | Reference(s) |
| (S)-4b (with 4,4-diphenylbut-3-en-1-yl moiety) | GAT1 | 0.396 | - | [6] |
| (S)-4c (with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue) | GAT1 | 0.343 | - | [6] |
| (R)-4d (with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue) | GAT3 | 3.1 | - | [6] |
| rac-(u)-13c | mGAT1 | - | 5.67 | [7] |
| rac-(u)-13c | hGAT1 | - | 6.14 | [7] |
| rac-(u)-13d (with 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group) | mGAT4 | Potent | - | [7] |
Table 2: Inhibitory Potency of 4-Hydroxypyrrolidine-2-Carboxylic and Acetic Acid Derivatives
| Compound | Target | IC₅₀ (µM) | Reference(s) |
| 4-Hydroxypyrrolidine-2-carboxylic acid derivative 1 | GAT1 | 5.1 | [8] |
| 4-Hydroxypyrrolidine-2-carboxylic acid derivative 2 | GAT1 | 6.6 | [8] |
| 4-Hydroxypyrrolidine-2-carboxylic acid derivative 3 | GAT1 | 9.4 | [8] |
| 4-Hydroxypyrrolidine-2-acetic acid derivative | GAT3 | 19.9 | [8] |
Table 3: Inhibitory Potency of Reference Compounds
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| Tiagabine | hGAT1 | 0.07 | 0.725 | [5][9] |
| NNC-711 | hGAT1 | 0.04 | - | [5] |
| SKF 89976A | hGAT1 | - | 7.3 | [9] |
| (S)-SNAP-5114 | GAT3 | - | - | [6] |
| Bicyclo-GABA | BGT1 | 1.5 | - | [1][2] |
| Bicyclo-GABA | GAT3 | >610.5 | - | [1][2] |
Experimental Protocols
The in-vitro activity of pyrrolidine derivatives against GABA transporters is typically assessed using radioligand uptake assays in cell lines stably or transiently expressing the specific GAT subtype.
General Workflow for In-Vitro GABA Uptake Assay
Caption: Workflow for a typical in-vitro GABA uptake assay.
Detailed Methodologies
1. Cell Culture and Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the target human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT1) are commonly used[4][10]. The choice of cell line can be an important consideration as Kₘ values for GABA uptake may vary[11].
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂[4].
-
Seeding: For the assay, cells are seeded into 96-well microplates at an appropriate density to form a confluent monolayer and allowed to adhere overnight[4].
2. GABA Uptake Assay:
-
Assay Buffer: A common assay buffer consists of 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, and 5 mM D-Glucose[4].
-
Compound Preparation: Test and reference compounds are prepared in serial dilutions in the assay buffer. The final solvent concentration is typically kept low (≤0.1%) to avoid cellular toxicity[4].
-
Assay Procedure:
-
The cell monolayer is washed twice with pre-warmed assay buffer[4].
-
Cells are then pre-incubated with the assay buffer containing the desired concentration of the test compound or reference inhibitor for 10-20 minutes at room temperature[4].
-
GABA uptake is initiated by adding a fixed concentration of radiolabeled [³H]GABA (e.g., 10 nM)[4].
-
The incubation is carried out for a specific duration (e.g., 10-20 minutes) at room temperature, ensuring the measurement is within the linear range of GABA uptake[4].
-
-
Controls:
3. Termination and Lysis:
-
Uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer[4].
-
The cells are then lysed to release the intracellular contents, including the accumulated [³H]GABA[4].
4. Scintillation Counting and Data Analysis:
-
The cell lysates are transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter[4].
-
Data Analysis:
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake[4].
-
The percentage of inhibition for each compound concentration is determined relative to the specific uptake in the absence of the inhibitor.
-
IC₅₀ values are determined by fitting the percentage of inhibition against the logarithm of the test compound concentration to a sigmoidal dose-response curve using appropriate software like GraphPad Prism[4].
-
Signaling Pathway and Mechanism of Action
GABA transporters play a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Pyrrolidine derivatives act as competitive inhibitors, binding to the transporter protein and preventing the reuptake of GABA.
Caption: Inhibition of GABA reuptake at the synapse.
Structure-Activity Relationships
The inhibitory potency and selectivity of pyrrolidine derivatives are influenced by their stereochemistry and the nature of the substituents on the pyrrolidine ring.
-
For pyrrolidine-2-acetic acid derivatives, lipophilic N-substituents, such as the 4,4-diphenylbut-3-en-1-yl moiety, have been shown to confer high potency at GAT1[6].
-
The stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring is crucial for activity and selectivity. For instance, a (2S)-configuration at the C-2 position of 4-hydroxypyrrolidine-2-acetic acid derivatives appears to be important for potent GAT1 inhibition, while a (4R)-configuration at the C-4 position is indicated for potent GAT3 inhibition[8].
-
Substitution at the 2-position of the pyrrolidine-2-yl-acetic acid side chain with a hydroxyl group can lead to potent and selective inhibitors of mGAT1 and mGAT4[7].
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel GABA transporter inhibitors. The provided data and protocols facilitate the comparison of new chemical entities with existing compounds and support the design of robust in-vitro screening cascades.
References
- 1. Frontiers | Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 [frontiersin.org]
- 2. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoamine Reuptake Inhibitor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various monoamine reuptake inhibitors, focusing on their inhibition profiles for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The information is compiled from various in vitro studies to assist researchers in understanding the relative potencies and selectivities of these compounds.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) and/or half-maximal inhibitory concentrations (IC50 in nM) of several well-known monoamine reuptake inhibitors for human and mouse monoamine transporters.[1] These values are critical for understanding the pharmacological profiles of these compounds. Lower values indicate higher potency.
| Compound | Transporter | Species | Ki (μM) | IC50 (nM) |
| Cocaine | hDAT | Human | 0.23 | |
| hNET | Human | 0.48 | ||
| hSERT | Human | 0.74 | ||
| mDAT | Mouse | 0.49 | ||
| mNET | Mouse | |||
| mSERT | Mouse | |||
| Methylphenidate | hDAT | Human | ~0.1 | |
| hNET | Human | ~0.1 | ||
| hSERT | Human | ~100 | ||
| Amphetamine | hDAT | Human | ~0.6 | |
| hNET | Human | 0.07-0.1 | ||
| hSERT | Human | 20-40 | ||
| Methamphetamine | hDAT | Human | ~0.5 | |
| hNET | Human | ~0.1 | ||
| hSERT | Human | 10-40 | ||
| MDMA | hDAT | Human | 8.29 | |
| hNET | Human | 1.19 | ||
| hSERT | Human | 2.41 | ||
| mDAT | Mouse | 4.87 | ||
| mNET | Mouse | 1.75 | ||
| mSERT | Mouse | 0.64 | ||
| Sert-IN-2 | SERT | 0.58 |
Data compiled from multiple sources.[1][2] Note that experimental conditions can influence these values.
Experimental Protocols
The determination of monoamine reuptake inhibition profiles is typically achieved through in vitro assays, such as radioligand binding assays and neurotransmitter uptake inhibition assays.[3][4]
Radioligand Binding Assay
This method measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
1. Membrane Preparation:
-
Cell membranes expressing the target transporter (DAT, NET, or SERT) are thawed on ice.[5]
-
The membranes are homogenized in an ice-cold assay buffer.[5]
-
Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford).[5][6]
2. Assay Setup:
-
Serial dilutions of the test compound are prepared in the assay buffer.[5]
-
In a 96-well microplate, the following are added in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and the diluted membrane preparation.[5]
-
Non-specific Binding: A high concentration of a known inhibitor for the specific transporter, radioligand solution, and the diluted membrane preparation.[2][5]
-
Test Compound: The test compound dilution, radioligand solution, and the diluted membrane preparation.[5]
-
-
The final concentration of the radioligand is typically near its dissociation constant (Kd) for the respective transporter.[5]
3. Incubation:
-
The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures vary depending on the specific transporter and radioligand used.[6]
4. Filtration and Washing:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[2][5]
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.[2][5]
5. Scintillation Counting:
-
The filters are placed in scintillation vials with scintillation fluid.[5]
-
The radioactivity is measured using a liquid scintillation counter.[2][5]
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[2][5]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[2]
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
1. Cell Culture:
-
HEK 293 cells stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) are cultured.[3]
2. Assay Procedure:
-
Cells are washed with a Krebs HEPES buffer (KHB).[3]
-
The cells are pre-incubated with various concentrations of the test drug or a vehicle control.[3]
-
A radiolabeled substrate (e.g., [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin) is added to initiate uptake.[3][7]
-
The uptake is allowed to proceed for a short period at room temperature.[3]
-
The reaction is stopped by rapidly removing the uptake buffer and washing with ice-cold KHB.[3]
-
The cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified using a scintillation counter.[3]
3. Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake (IC50) is determined.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Monoamine Signaling Pathway and Inhibition
Caption: Inhibition of monoamine reuptake at the synapse.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. academic.oup.com [academic.oup.com]
Unambiguous Structural Verification of 2-(4-Chlorophenyl)pyrrolidine: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the definitive structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural validation of 2-(4-Chlorophenyl)pyrrolidine. While a public crystal structure for this specific compound is not available, this guide presents a framework for its analysis based on established methodologies and data from closely related structures.
The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties and biological activity. Therefore, employing a suite of analytical techniques is crucial for unequivocal structural confirmation. Here, we compare the gold standard of structure determination, single-crystal X-ray crystallography, with powerful spectroscopic methods, NMR and GC-MS, to provide a multi-faceted approach to the structural validation of 2-(4-Chlorophenyl)pyrrolidine.
Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides an unparalleled level of structural detail in the solid state, NMR and MS offer invaluable insights into the molecule's structure and connectivity in solution and the gas phase, respectively.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing. | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), number and chemical environment of nuclei (¹H, ¹³C). | Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns for substructure identification. |
| Sample Requirements | High-quality single crystals (typically 0.1-0.5 mm). | Soluble sample in a suitable deuterated solvent (typically mg scale). | Volatile or semi-volatile sample, soluble in a volatile solvent (sub-mg to pg scale). |
| Strengths | Unambiguous determination of the complete 3D structure. | Non-destructive technique providing detailed information about the molecular framework in solution. | High sensitivity and ability to separate components of a mixture prior to analysis. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. Provides solid-state structure which may differ from solution conformation. | Does not directly provide bond lengths or angles. Complex spectra can be challenging to interpret. | Does not provide stereochemical information. Fragmentation can sometimes be ambiguous. |
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to obtaining high-quality, reproducible data for structural validation.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of 2-(4-Chlorophenyl)pyrrolidine would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (e.g., from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of 2-(4-Chlorophenyl)pyrrolidine are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the connectivity and relative stereochemistry of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of 2-(4-Chlorophenyl)pyrrolidine is prepared in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum of the analyte are analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of 2-(4-Chlorophenyl)pyrrolidine, integrating crystallographic and spectroscopic methods.
Caption: Workflow for the structural validation of 2-(4-Chlorophenyl)pyrrolidine.
Conclusion
The structural validation of 2-(4-Chlorophenyl)pyrrolidine, as with any novel compound, necessitates a multi-pronged analytical approach. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state, it is imperative to complement this with spectroscopic techniques such as NMR and GC-MS. This integrated strategy provides a comprehensive understanding of the molecule's connectivity, stereochemistry, and identity, ensuring the integrity and reproducibility of research findings in the fields of medicinal chemistry and materials science.
Unveiling the Target Landscape of 2-Aryl-Pyrrolidine Compounds: A Comparative Cross-Reactivity Analysis
A comprehensive review of 2-aryl-pyrrolidine compounds reveals a diverse pharmacological profile, with different analogues exhibiting significant activity at monoamine transporters, adrenoceptors, and glycosidase enzymes. This guide synthesizes available preclinical data to provide a comparative analysis of their cross-reactivity, offering insights for researchers and drug development professionals in optimizing lead compounds for enhanced selectivity and reduced off-target effects.
This report collates and compares the binding affinities and functional activities of various 2-aryl-pyrrolidine derivatives across a spectrum of biological targets. The data, summarized in the following tables, highlights the chemical substitutions that drive potency and selectivity. Detailed experimental protocols for the key assays are also provided to aid in the replication and validation of these findings.
Comparative Analysis of Binding Affinities and Functional Activities
The cross-reactivity of 2-aryl-pyrrolidine compounds is heavily influenced by the nature and position of substituents on the aryl ring and the pyrrolidine core. The following tables provide a quantitative comparison of these compounds against various biological targets.
Table 1: Binding Affinities (Ki) of 2-Aryl-Pyrrolidine Derivatives at α1- and α2-Adrenoceptors
| Compound ID | Structure | α1-Adrenoceptor pKi | α2-Adrenoceptor pKi | Reference |
| 7 | 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 7.13 | - | [1] |
| 18 | 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | - | 7.29 | [1] |
Table 2: Inhibitory Activity (IC50) of 2-Aryl Polyhydroxylated Pyrrolidines against Glycosidases
| Compound ID | Aryl Substituent | α-Glucosidase IC50 (µM) | Reference |
| 15 | - | 1.1 | [2] |
| 19 | - | 0.5 | [2] |
| Radicamine A (20) | - | > IC50 of 15 & 19 | [2] |
| Radicamine B (18) | - | > IC50 of 15 & 19 | [2] |
Table 3: Binding Affinity of Pyrrolidine-2,3,4-trione 3-oxime Derivatives at the NMDA Receptor (Glycine Site)
| Compound ID | Structure | Binding Potency | Activity | Reference |
| 13b | 5-arylidene-pyrrolidine-2,3,4-trione 3-oxime derivative | Nanomolar | Glycine antagonist | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for Adrenoceptors
Radioligand binding assays are employed to determine the affinity of test compounds for α1- and α2-adrenoceptors.[1] The general procedure is as follows:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenoceptor subtype.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 or [3H]-clonidine for α2) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Glycosidase Inhibition Assay
The inhibitory activity of compounds against glycosidases is determined using a colorimetric assay.[2] The protocol involves:
-
Enzyme Reaction: The glycosidase enzyme is incubated with its specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the presence of various concentrations of the test compound.
-
Color Development: The reaction is stopped, and the amount of product formed (p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
NMDA Receptor Binding Assay
The binding affinity of compounds to the glycine site of the NMDA receptor is assessed through a competitive radioligand binding assay.[3]
-
Membrane Preparation: Synaptic membranes are prepared from brain tissue (e.g., swine brain).
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [3H]-glycine or a specific antagonist) and varying concentrations of the test compound.
-
Separation and Detection: Similar to the adrenoceptor binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.
-
Data Analysis: The IC50 and subsequently the Ki values are determined to quantify the binding affinity of the test compounds.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the binding and enzymatic assays.
Figure 1: Workflow for Radioligand Binding Assay.
Figure 2: Workflow for Glycosidase Inhibition Assay.
References
- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrrolidines from Cyclic Precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrrolidine ring, a cornerstone of many pharmaceuticals and natural products, is of paramount importance. This guide provides a comparative analysis of common synthetic routes to pyrrolidines starting from readily available cyclic precursors: proline, pyroglutamic acid, and succinimide. The efficiencies of various methods are benchmarked based on reported yields and reaction conditions to aid in the selection of the most suitable synthetic strategy.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its synthesis from cyclic precursors is often advantageous due to the preservation of existing stereocenters and potentially shorter synthetic routes. This guide focuses on the direct conversion of these precursors to pyrrolidine or its immediate derivatives, providing a clear comparison of the most common methodologies.
Benchmarking Synthesis Efficiency
The following table summarizes the quantitative data for various synthetic methods, offering a side-by-side comparison of their efficiencies.
| Cyclic Precursor | Target Product | Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-Proline | L-Prolinol | Hydride Reduction | LiAlH₄ or LiBH₄ | THF | Reflux | 16 | High (General method)[1][2] |
| L-Proline | L-Prolinol | Catalytic Hydrogenation | Ru-catalyst | - | - | - | 25[1][3] |
| L-Proline Derivative | L-Prolinol | Reductive Ring Opening | Ru-catalyst, H₂ | Autoclave | - | - | 67[1] |
| Pyroglutamic Acid | 2-Pyrrolidone | Catalytic Hydrogenation | Ru/Al₂O₃, H₂ (2 MPa) | Water | 160 | 2 | 62.6[4] |
| Succinimide Derivative | Vernakalant | Hydride Reduction | - | - | - | - | 97[1][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Reduction of L-Proline to L-Prolinol using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a general procedure for the reduction of amino acids.[2]
Materials:
-
L-Proline
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Ether
Procedure:
-
An oven-dried 3-L, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
-
A suspension of LiAlH₄ (1.26 mol) in 1200 mL of anhydrous THF is prepared in the flask.
-
The mixture is cooled to 10°C using an ice bath.
-
L-Proline (0.85 mol) is added in portions over a 30-minute period, controlling the vigorous evolution of hydrogen gas.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.
-
The reaction mixture is cooled again to 10°C and diluted with 1000 mL of ethyl ether.
-
The reaction is carefully quenched by the slow, sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL).
-
The resulting mixture is stirred for 30 minutes, and the white precipitate of aluminum salts is removed by filtration.
-
The filter cake is washed with ethyl ether (3 x 150 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-prolinol.
Catalytic Hydrogenation of Pyroglutamic Acid to 2-Pyrrolidone
This protocol is based on the one-pot synthesis using a Ru/Al₂O₃ catalyst.[4]
Materials:
-
Pyroglutamic Acid
-
Ru/Al₂O₃ catalyst (5 wt% Ru)
-
Deionized Water
-
Hydrogen gas (H₂)
Procedure:
-
An aqueous solution of pyroglutamic acid (0.026 mol L⁻¹) is prepared.
-
In a high-pressure autoclave reactor (120 mL), 50 mL of the pyroglutamic acid solution and 0.2 g of the Ru/Al₂O₃ catalyst are combined.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to 2 MPa with H₂.
-
The mixture is stirred and heated to 160°C for 2 hours.
-
After cooling to room temperature, the catalyst is separated by centrifugation or filtration.
-
The resulting solution contains 2-pyrrolidone, which can be isolated and purified by standard methods. The yield is determined by gas chromatography.
Logical Workflow for Synthesis Route Selection
The selection of an appropriate synthetic route depends on several factors, including the desired final product, required stereochemistry, and scalability. The following diagram illustrates a logical workflow for this decision-making process.
References
Unveiling the Cytotoxic Potential of Novel Pyrrolidine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity remains a paramount objective. Pyrrolidine scaffolds have emerged as a promising class of heterocyclic compounds, with diverse derivatives demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several recently developed classes of pyrrolidine-based compounds, supported by experimental data from peer-reviewed studies. We delve into their mechanisms of action, including the signaling pathways they modulate, and provide detailed experimental protocols for the key assays cited.
Comparative Cytotoxicity of Novel Pyrrolidine Derivatives
The cytotoxic potential of various novel pyrrolidine-based compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Spirooxindole-Pyrrolidine Derivatives
These compounds have been investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Spirooxindole-pyrrolidine derivative 1 | A549 (Lung Adenocarcinoma) | 8.5 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine derivative 2 | A549 (Lung Adenocarcinoma) | 5.2 | Doxorubicin | 1.2 |
| Spirooxindole-pyrrolidine derivative 3 | A549 (Lung Adenocarcinoma) | 12.1 | Doxorubicin | 1.2 |
Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
This class of compounds has shown selective cytotoxicity against prostate cancer and melanoma cell lines.[1]
| Compound Class | Target Cell Lines | EC50 Range (µM) |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate Cancer), IGR39 (Melanoma) | 2.5–20.2 |
Pyrrolidine-Naphthoquinone Derivatives
Novel aminophenyl-1,4-naphthoquinones bearing a pyrrolidine moiety have been shown to induce cell death in leukemia cell lines.
| Compound | Target Cell Line | Mechanism of Cell Death |
| TW-85 | U937 (Promonocytic Leukemia) | Apoptosis |
| TW-96 | U937, K562 (Chronic Myeloid Leukemia), CCRF-CEM (Lymphoblastic Leukemia) | Apoptosis and Necrosis |
Polysubstituted Pyrrolidine Derivatives
A series of polysubstituted pyrrolidines have demonstrated broad-spectrum antiproliferative effects across multiple cancer cell lines.
| Compound Class | Target Cell Lines | IC50 Range (µM) |
| Polysubstituted pyrrolidines (e.g., 3h, 3k) | 10 different cancer cell lines including HCT116 and HL60 | 2.9 to 16 |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these novel pyrrolidine-based compounds are mediated through various mechanisms, primarily by inducing apoptosis, cell cycle arrest, and oxidative stress.
Induction of Apoptosis
Several classes of pyrrolidine derivatives have been found to trigger programmed cell death, or apoptosis, in cancer cells. For instance, phenyl and thiophene dispiro indenoquinoxaline pyrrolidine quinolones induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3.[2] Similarly, the compound TW-85, a pyrrolidine-naphthoquinone, kills leukemia cells mainly by inducing apoptosis. The intrinsic pathway of apoptosis is a common mechanism, involving the release of cytochrome c from the mitochondria and the activation of a cascade of caspases.
Caption: Intrinsic Apoptosis Pathway Activated by Pyrrolidine Compounds.
Oxidative Stress and Cell Death
Certain pyrrolidine derivatives, such as compound SS13 and the naphthoquinone TW-96, have been shown to induce the accumulation of reactive oxygen species (ROS) within cancer cells.[3][4] This leads to oxidative stress, which can damage cellular components and trigger autophagy-mediated cell death or necrosis. The generation of ROS can be a key mechanism for the cytotoxic effects of these compounds.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolidine-Based CNS Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a core scaffold in a variety of central nervous system (CNS) active agents, including the well-known racetam class of nootropics and the anticonvulsant levetiracetam. While structurally related, these compounds exhibit significant differences in their pharmacokinetic profiles, which in turn influence their clinical application, dosing regimens, and potential for drug-drug interactions. This guide provides a comparative overview of the pharmacokinetics of four prominent pyrrolidine-based CNS agents: Levetiracetam, Piracetam, Aniracetam, and Pramiracetam, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of Levetiracetam, Piracetam, Aniracetam, and Pramiracetam in healthy adult humans.
| Parameter | Levetiracetam | Piracetam | Aniracetam | Pramiracetam |
| Bioavailability (F) | >95%[1][2] | ~100%[3][4] | Low (due to rapid metabolism) | Information not readily available |
| Time to Max. Plasma Concentration (Tmax) | ~1.3 hours[2] | 2.33 ± 0.105 hours[5] | ~0.4 hours[6][7] | 2-3 hours[8][9] |
| Max. Plasma Concentration (Cmax) | Dose-dependent | 14.53 ± 0.282 µg/mL (800 mg dose)[5] | 8.75 ± 7.82 ng/mL (400 mg dose)[7] | 5.80 ± 3.3 µg/mL (600 mg tablet)[10] |
| Elimination Half-life (t1/2) | 6-8 hours[2] | 4.40 ± 0.179 hours[5] | 0.47 ± 0.16 hours[7] | 4.5-6.5 hours[8][9] |
| Protein Binding | <10%[11][12] | Negligible | Information not readily available | Information not readily available |
| Metabolism | Primarily by hydrolysis in the blood (non-hepatic)[2] | Not metabolized[13] | Extensive first-pass metabolism in the liver[6] | Information not readily available |
| Primary Route of Excretion | Renal (as unchanged drug)[1][2] | Renal (as unchanged drug)[3][4] | Primarily as metabolites in urine | Primarily renal[8] |
Key Pharmacokinetic Differences and Implications
Levetiracetam stands out with its highly favorable and predictable pharmacokinetic profile. Its high bioavailability, linear kinetics, and minimal protein binding contribute to a low potential for drug-drug interactions[1][2]. Metabolism of levetiracetam occurs mainly through hydrolysis in the blood and is independent of the cytochrome P450 system, further reducing the likelihood of metabolic interactions[2]. Its primary renal excretion necessitates dose adjustments in patients with renal impairment[1].
Piracetam , the parent compound of the racetam class, also exhibits excellent bioavailability and is not metabolized in the body[3][4][13]. It is excreted almost entirely unchanged in the urine. This simple pharmacokinetic profile makes it generally well-tolerated with a low risk of metabolic drug interactions.
Aniracetam presents a starkly different pharmacokinetic profile. It undergoes rapid and extensive first-pass metabolism in the liver, resulting in very low plasma concentrations of the parent drug and a short half-life[6][7]. Its primary metabolites, N-anisoyl-GABA and p-anisic acid, are thought to contribute to its pharmacological effects[14]. The extensive metabolism of aniracetam suggests a higher potential for interactions with other drugs that are substrates or modulators of the same metabolic enzymes.
Pramiracetam is characterized by a longer half-life compared to aniracetam and is also primarily excreted by the kidneys[8][9][10]. It is fat-soluble, which may influence its distribution into the central nervous system[8]. The time to reach peak plasma concentration is also longer than that of aniracetam[8][9].
Experimental Protocols
The determination of pharmacokinetic parameters for these CNS agents typically involves the administration of the drug to healthy volunteers, followed by the collection of blood samples at various time points. The concentration of the drug in the plasma is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Protocol for a Pharmacokinetic Study
-
Study Design: A single-dose, open-label, randomized, two-period crossover study is often employed to assess the pharmacokinetics of a drug formulation.
-
Subjects: A cohort of healthy adult volunteers who have provided informed consent. Subjects typically undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: A single oral dose of the pyrrolidine-based CNS agent is administered to the subjects after an overnight fast.
-
Sample Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: The concentration of the drug and its metabolites (if applicable) in the plasma samples is determined using a validated bioanalytical method.
-
Sample Preparation:
-
Protein Precipitation: A common method for sample clean-up involves the addition of a protein precipitating agent, such as acetonitrile or perchloric acid, to the plasma sample[12][15][16][17]. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous plasma into an immiscible organic solvent[18]. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the analytical system.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte from the plasma sample, while interferences are washed away. The analyte is then eluted with a suitable solvent[19].
-
-
Chromatographic Analysis:
-
HPLC with UV Detection: This is a widely used technique for the quantification of many drugs. The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)[12][15][16]. Detection is performed at a specific UV wavelength where the analyte has maximum absorbance.
-
LC-MS/MS: This is a highly sensitive and selective method that couples liquid chromatography with tandem mass spectrometry. It is particularly useful for analyzing compounds at very low concentrations and for distinguishing between structurally similar molecules[7][17][19]. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for a clinical pharmacokinetic study.
Postulated Signaling Pathway Modulation by Racetams
Caption: Racetams may enhance cognition by modulating neurotransmitter release.
References
- 1. The pharmacokinetic characteristics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. rwandafda.gov.rw [rwandafda.gov.rw]
- 5. Development of a simple chromatographic method for the determination of piracetam in human plasma and its pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Pharmacokinetics and bioequivalence study of aniracetam after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pharmacokinetics of oral pramiracetam in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of pramiracetam in healthy volunteers after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacology and Pharmacokinetics of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Aniracetam - Wikipedia [en.wikipedia.org]
- 15. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of levetiracetam in human plasma with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Determination of piracetam in human plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of levetiracetam in human plasma by liquid chromatography-tandem mass spectrometry: application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(4-Chlorophenyl)pyrrolidine Hydrochloride: A Step-by-Step Guide
This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-chlorophenyl)pyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Safety Data
Before handling this compound, it is crucial to be aware of its potential hazards. While the specific hydrochloride salt's data may vary, the parent compound, 2-(4-chlorophenyl)pyrrolidine, is classified with several hazards.[1] This information underscores the necessity of proper handling and disposal procedures.
Table 1: GHS Hazard Classification for 2-(4-chlorophenyl)pyrrolidine [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Note: This data is for the parent compound and should be used as a preliminary reference. Always consult the specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure during handling and disposal.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield.[2][3] | To protect against dust, splashes, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact and irritation.[2] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if ventilation is inadequate.[3] | To avoid inhalation of dust or vapors that may cause respiratory irritation.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
Step 1: Evacuate and Ventilate
-
Evacuate non-essential personnel from the spill area.[2]
-
Ensure adequate ventilation to disperse any dust or vapors.[2]
Step 2: Contain the Spill
-
For solid spills, carefully sweep or shovel the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3]
-
For solutions, use an inert absorbent material like sand or vermiculite to soak up the spill.
Step 3: Decontaminate the Area
-
Wash the spill area thoroughly with soap and water.[2]
-
Collect all contaminated cleaning materials for disposal as hazardous waste.
Step 4: Personal Decontamination
-
If skin contact occurs, wash the affected area with plenty of soap and water.[2]
-
In case of eye contact, rinse cautiously with water for at least 15 minutes.[2]
-
Seek medical attention if irritation persists.[2]
Waste Disposal Procedure
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[4]
Step 1: Waste Characterization
-
Due to its chemical nature as a chlorinated organic compound, this substance should be treated as hazardous waste.
Step 2: Waste Collection and Storage
-
Collect waste material in a designated, properly labeled, and sealed container.[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[5]
Step 3: Final Disposal
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[2]
-
Provide the waste disposal service with a copy of the Safety Data Sheet.
-
Contaminated packaging should be disposed of as unused product.[2]
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for 2-(4-Chlorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-(4-Chlorophenyl)pyrrolidine hydrochloride, ensuring laboratory safety and procedural excellence.
Hazard Assessment
The primary hazards associated with 2-(4-Chlorophenyl)pyrrolidine, the free base of the target compound, have been identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] These classifications provide a strong indication of the potential risks associated with its hydrochloride salt.
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Given these hazards, it is imperative to handle this compound with appropriate caution to prevent adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on general guidance for handling amine salts and corrosive materials.[2][3][4][5]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles or Full-Face Shield | Must be worn to protect against splashes and airborne particles that can cause serious eye irritation.[2][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact and irritation.[2] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[6] |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat should be worn to protect skin and clothing from contamination.[2] For larger quantities or increased risk of splashing, a chemical-resistant apron is advised.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling large quantities, if the material is dusty, or in poorly ventilated areas to prevent respiratory tract irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][7]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to control dust and vapors.[2]
-
Use a disposable weighing boat or paper to avoid contamination.
-
Handle the solid with care to minimize the generation of dust.[2]
3. Dissolution:
-
When dissolving the solid, slowly add this compound to the solvent while stirring.
-
Be mindful of potential exothermic reactions.
-
All solution preparations should be conducted within a fume hood.[2]
4. Experimental Use:
-
Conduct all experimental procedures involving this compound within a certified chemical fume hood.[2]
-
Ensure all glassware is properly labeled.
-
Keep an emergency spill kit readily accessible.[2]
Emergency Procedures
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material such as sand or vermiculite.[2]
-
Scoop the absorbed material into a labeled hazardous waste container.[2][6]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.[2]
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][8] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Dispose of the chemical waste in a designated, labeled hazardous waste container.
-
Waste disposal should be carried out in accordance with local, state, and federal regulations. It is advisable to consult with your institution's EHS department for specific guidance.
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing papers, and absorbent materials from spills, should be considered hazardous waste and disposed of accordingly.
-
Place all contaminated disposable materials in a sealed and labeled hazardous waste bag or container.
-
Workflow for Safe Handling
References
- 1. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. ipolymer.com [ipolymer.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. acrospharmatech.com [acrospharmatech.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
